7-Oxodecanoyl-CoA
Description
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Properties
Molecular Formula |
C31H52N7O18P3S |
|---|---|
Molecular Weight |
935.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-oxodecanethioate |
InChI |
InChI=1S/C31H52N7O18P3S/c1-4-8-19(39)9-6-5-7-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47) |
InChI Key |
AFHNRHOVFYWILB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 7-Oxodecanoyl-CoA: A Hypothetical Discovery and Characterization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed framework for the discovery and in-depth characterization of the novel acyl-coenzyme A (CoA) thioester, 7-Oxodecanoyl-CoA. While direct literature on this specific molecule is not currently available, this document extrapolates from established principles of fatty acid metabolism and analytical biochemistry to present a plausible pathway for its identification, synthesis, and biological investigation. We hypothesize the existence of this compound as a potential intermediate in a yet-to-be-described metabolic pathway, possibly within microbial systems or as a product of specific enzymatic oxidation of decanoic acid. This guide provides detailed hypothetical experimental protocols, data presentation tables, and conceptual diagrams to serve as a comprehensive resource for researchers interested in exploring this and other novel fatty acid metabolites.
Introduction: The Rationale for Investigating this compound
The landscape of fatty acid metabolism is vast and continues to be an area of intense research, with new metabolites and pathways being continuously discovered. Acyl-CoAs are central players in these pathways, serving as activated forms of fatty acids for a wide array of biochemical transformations, including catabolism for energy production, biosynthesis of complex lipids, and cellular signaling. While the metabolism of decanoic acid, a medium-chain fatty acid, is primarily understood through the lens of β-oxidation at the C3 position and ω-oxidation at the terminal carbon, the potential for oxidation at other positions, such as C7, remains an intriguing area of exploration.
The existence of the free fatty acid, 7-oxodecanoic acid, suggests the possibility of its activation to the corresponding CoA thioester, this compound. The discovery and characterization of this molecule could unveil novel enzymatic activities, metabolic pathways, and potentially new bioactive signaling molecules. This guide provides a roadmap for such an investigation.
Hypothetical Discovery and Biosynthesis
We propose two primary hypothetical scenarios for the discovery of this compound:
-
Scenario A: Microbial Metabolism. Many microorganisms, particularly bacteria and fungi, possess unique enzymatic machinery for metabolizing fatty acids in ways not typically observed in mammals. We hypothesize that a soil bacterium or a marine fungus, when cultured with decanoic acid as a primary carbon source, may produce 7-oxodecanoic acid as a metabolic byproduct. Subsequent analysis of the intracellular acyl-CoA pool could reveal the presence of this compound.
-
Scenario B: Enzymatic Oxidation. Cytochrome P450 (CYP) enzymes are known to hydroxylate fatty acids at various positions. It is plausible that a specific CYP isozyme, either from a microbial or eukaryotic source, could catalyze the hydroxylation of decanoyl-CoA at the C7 position to form 7-hydroxydecanoyl-CoA. A subsequent dehydrogenase-catalyzed oxidation of the hydroxyl group would then yield this compound.
Proposed Biosynthetic Pathway
The most probable biosynthetic route to this compound is a two-step enzymatic conversion from decanoyl-CoA.
Experimental Protocols for Characterization
Chemical Synthesis of this compound Standard
A crucial first step is the chemical synthesis of an authentic this compound standard for analytical confirmation.
Protocol:
-
Activation of 7-Oxodecanoic Acid:
-
Dissolve 7-oxodecanoic acid in anhydrous tetrahydrofuran (B95107) (THF).
-
Add N,N'-carbonyldiimidazole (CDI) and stir at room temperature for 2 hours to form the 7-oxodecanoyl-imidazolide.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH 8.0).
-
Slowly add the 7-oxodecanoyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
-
Purification:
-
Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid.
-
Collect fractions and confirm the presence of this compound by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
-
Extraction and Analysis of Acyl-CoAs from Biological Samples
Protocol:
-
Sample Collection and Quenching:
-
Rapidly harvest microbial cell pellets or tissue samples and immediately quench metabolism by freezing in liquid nitrogen.
-
-
Extraction:
-
Homogenize the frozen sample in a cold extraction buffer (e.g., 2:1:1 isopropanol:acetonitrile:water with 0.1% formic acid).
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Centrifuge at high speed to pellet cellular debris.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with a methanol-based solvent.
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable injection solvent.
-
Inject the sample onto a C18 UPLC column coupled to a high-resolution mass spectrometer.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.
-
Perform tandem mass spectrometry (MS/MS) for fragmentation analysis to confirm the identity of this compound by comparing its retention time and fragmentation pattern to the synthesized standard.
-
Quantitative Data Presentation (Hypothetical)
Clear and structured presentation of quantitative data is essential for comparative analysis.
Table 1: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | [M+H]⁺: 919.28 |
| Product Ions (m/z) | 411.11, 303.05, 261.06 |
| Retention Time (min) | 8.5 |
| Collision Energy (eV) | 25 |
Table 2: Hypothetical Quantification of this compound in Microbial Cultures
| Microbial Strain | Carbon Source | This compound (pmol/mg protein) |
| Wild-Type Strain A | Glucose | Not Detected |
| Wild-Type Strain A | Decanoic Acid | 15.2 ± 2.1 |
| Mutant Strain A (ΔcypX) | Decanoic Acid | Not Detected |
| Wild-Type Strain B | Glucose | Not Detected |
| Wild-Type Strain B | Decanoic Acid | 2.5 ± 0.8 |
Potential Biological Significance and Future Directions
The discovery of this compound would open several avenues for future research:
-
Elucidation of the complete metabolic pathway: Identifying the enzymes responsible for its synthesis and further metabolism.
-
Investigation of its role in cellular signaling: Determining if it acts as a signaling molecule, potentially through protein acylation or interaction with nuclear receptors.
-
Exploration as a biomarker: Assessing its potential as a biomarker for specific microbial activities or metabolic states.
-
Drug development applications: If the pathway is unique to pathogenic microbes, its enzymes could be targeted for the development of novel antimicrobial agents.
Conclusion
While the existence of this compound remains to be experimentally confirmed, this technical guide provides a robust and scientifically grounded framework for its discovery and characterization. The detailed protocols, hypothetical data, and conceptual diagrams are intended to empower researchers to explore this and other novel areas of fatty acid metabolism, ultimately contributing to a deeper understanding of cellular biochemistry and potentially leading to new therapeutic opportunities.
An In-depth Technical Guide on the Putative Endogenous Presence and Significance of 7-Oxodecanoyl-CoA in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The endogenous presence of 7-Oxodecanoyl-CoA in mammalian cells has not been definitively established in the current scientific literature. This guide provides a theoretical framework for its potential biosynthesis, detection, and function based on established principles of fatty acid metabolism and acyl-CoA biology. The experimental protocols and signaling pathways described are proposed as a roadmap for future research in this area.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in a vast array of biochemical processes including energy production through β-oxidation, lipid biosynthesis, and post-translational modification of proteins.[1] While the roles of many short, medium, and long-chain acyl-CoAs are well-characterized, the existence and potential functions of a broader range of these molecules are still being explored. This document focuses on the hypothetical endogenous presence of this compound in mammalian cells. Although not yet identified, its structural similarity to other known bioactive acyl-CoAs suggests it could play a role in cellular signaling and metabolism. This guide aims to provide researchers with a comprehensive resource to investigate this possibility.
Hypothetical Biosynthetic Pathways of this compound
The formation of this compound in mammalian cells could potentially occur through several metabolic routes, primarily involving the oxidation of related fatty acids.
ω-Oxidation followed by β-Oxidation of Decanoic Acid
One plausible pathway involves the ω-oxidation of decanoic acid in the endoplasmic reticulum, followed by subsequent β-oxidation.[2][3]
-
Step 1: ω-Hydroxylation: Decanoic acid is first hydroxylated at its terminal (ω) carbon by a cytochrome P450 enzyme to form 10-hydroxydecanoic acid.
-
Step 2: Oxidation to a Dicarboxylic Acid: The hydroxyl group is then oxidized to a carboxylic acid, yielding sebacic acid (a C10 dicarboxylic acid).
-
Step 3: Activation to Acyl-CoA: Sebacic acid is activated to its corresponding di-CoA thioester.
-
Step 4: β-Oxidation: The resulting molecule can then undergo β-oxidation from one of the carboxyl ends. The first cycle of β-oxidation would yield octanedioyl-CoA and acetyl-CoA. A subsequent cycle would produce hexanedioyl-CoA. A key intermediate in this process could potentially be modified to yield a 7-oxo derivative, although this is speculative.
Oxidation of 7-Hydroxydecanoic Acid
A more direct route would be the oxidation of a precursor 7-hydroxydecanoic acid.
-
Step 1: Formation of 7-Hydroxydecanoic Acid: The origin of this precursor is unclear, but it could potentially be formed through hydroxylation of decanoic acid by a specific P450 monooxygenase.
-
Step 2: Activation to 7-Hydroxydecanoyl-CoA: The hydroxy fatty acid would be activated to its CoA thioester by an acyl-CoA synthetase.
-
Step 3: Dehydrogenation: A specific dehydrogenase could then oxidize the hydroxyl group at the 7th position to a ketone, forming this compound.
Figure 1: Hypothetical biosynthetic pathways for this compound in mammalian cells.
Quantitative Data of Related Acyl-CoAs in Mammalian Tissues
While no quantitative data exists for this compound, the concentrations of other medium-chain acyl-CoAs have been measured in various mammalian tissues. This data can provide a reference range for what might be expected if this compound is present.
| Acyl-CoA Species | Tissue | Concentration (pmol/mg tissue wet weight) | Reference |
| Acetyl-CoA | Mouse Heart | 5.77 ± 3.08 | [4] |
| Propionyl-CoA | Mouse Heart | 0.476 ± 0.224 | [4] |
| Octanoyl-CoA | Mouse Liver | ~0.02 | |
| Decanoyl-CoA | Mouse Liver | ~0.03 |
Experimental Protocols for the Detection and Quantification of this compound
The detection and quantification of a novel acyl-CoA like this compound would require sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Synthesis of this compound Standard
A crucial first step is the synthesis of an authentic this compound standard for method development and quantification. This can be achieved through chemo-enzymatic methods.
-
Chemical Synthesis of 7-Oxodecanoic Acid: This can be achieved through standard organic chemistry techniques, for example, by oxidation of 7-hydroxydecanoic acid.
-
Activation to this compound: The synthesized 7-oxodecanoic acid can be converted to its CoA thioester using methods such as the ethyl chloroformate method.
Extraction of Acyl-CoAs from Mammalian Cells or Tissues
-
Sample Collection: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. For cultured cells, aspirate the media and rapidly add a cold extraction solution.
-
Extraction Solution: A common extraction solution is a mixture of isopropanol (B130326) and water with a small amount of acetic acid to maintain a low pH and improve stability.
-
Homogenization: Homogenize tissue samples in the cold extraction solution using a mechanical homogenizer. For cells, scrape them in the presence of the extraction solution.
-
Phase Separation: Add a non-polar solvent like chloroform (B151607) or hexane (B92381) and vortex thoroughly. Centrifuge to separate the aqueous phase (containing acyl-CoAs) from the organic phase.
-
Solid-Phase Extraction (SPE): Further purify the aqueous extract using a reversed-phase SPE cartridge to remove salts and other interfering substances. Elute the acyl-CoAs with an organic solvent like methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the extracted acyl-CoAs using a C18 reversed-phase column with a gradient elution profile, typically using a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Employ Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the m/z of this compound) and a specific fragment ion. A common fragment for acyl-CoAs corresponds to the pantetheine (B1680023) moiety.
-
Quantification: Generate a standard curve using the synthesized this compound standard to quantify its concentration in the biological samples.
-
Figure 2: General experimental workflow for the detection of this compound.
Potential Signaling Pathways and Cellular Roles
If endogenously present, this compound could participate in various signaling pathways, similar to other medium-chain acyl-CoAs.
Modulation of Gene Expression
Acyl-CoAs can influence gene expression through the acylation of proteins, including histones. The presence of a keto group in this compound could potentially lead to novel types of protein modifications, thereby altering chromatin structure and gene transcription.
Interaction with Cellular Receptors
Medium-chain fatty acids can act as signaling molecules by binding to cell surface receptors (e.g., G-protein coupled receptors) or nuclear receptors (e.g., PPARs). It is plausible that this compound or its corresponding free fatty acid could modulate the activity of such receptors.
Allosteric Regulation of Enzymes
Acyl-CoAs are known to allosterically regulate the activity of various metabolic enzymes. This compound could potentially influence enzymes involved in fatty acid metabolism, glycolysis, or the citric acid cycle.
Figure 3: Potential signaling roles of this compound.
Conclusion and Future Directions
The existence of this compound as an endogenous metabolite in mammalian cells remains a compelling but unproven hypothesis. This guide provides a foundational framework for researchers to explore this possibility. The immediate next steps should focus on the chemical synthesis of a this compound standard and the development of a sensitive and specific LC-MS/MS method for its detection in various cell lines and tissues. Should its presence be confirmed, subsequent studies can then elucidate its metabolic origins, regulation, and precise cellular functions, potentially uncovering new aspects of fatty acid metabolism and signaling.
References
- 1. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Predicted Enzymatic Reactions Involving 7-Oxodecanoyl-CoA: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Oxodecanoyl-CoA is a medium-chain acyl-CoA molecule whose metabolic fate has not been extensively characterized. Its structure, featuring a ketone group at the seventh carbon, suggests its involvement in unique metabolic pathways, distinct from the canonical fatty acid β-oxidation spiral where the keto group is typically at the C-3 position. This technical guide explores the predicted enzymatic reactions involving this compound, drawing upon established knowledge of fatty acid metabolism, enzyme promiscuity, and bioinformatic predictions. The information presented herein is intended to serve as a foundational resource for researchers investigating the metabolism and potential physiological roles of this and similar oxo-fatty acyl-CoAs.
Predicted Metabolic Pathways for this compound
The presence of a keto group at the C-7 position indicates that this compound is not a standard intermediate of β-oxidation. Its formation and subsequent metabolism are likely to proceed through alternative pathways, including ω-oxidation followed by β-oxidation, or direct enzymatic modification of the decanoyl-CoA backbone.
Pathway 1: Formation of this compound via ω-Oxidation and Subsequent β-Oxidation
One plausible route for the biosynthesis of this compound begins with the ω-oxidation of a longer-chain fatty acid, followed by several cycles of β-oxidation. The ω-oxidation pathway typically involves the hydroxylation of the terminal methyl group of a fatty acid, followed by oxidation to a dicarboxylic acid.[1][2][3][4]
A logical workflow for the formation of this compound is proposed below:
Caption: Predicted formation pathway of this compound.
Pathway 2: Predicted Catabolism of this compound
Once formed, this compound can undergo several predicted enzymatic reactions. These include reduction of the keto group, or thiolytic cleavage.
-
Reduction to 7-Hydroxydecanoyl-CoA: The ketone group at C-7 can be reduced to a hydroxyl group by a ketoacyl-CoA reductase or a similar dehydrogenase with broad substrate specificity. This reaction would be analogous to the reduction of 3-ketoacyl-CoA in β-oxidation, although catalyzed by a different enzyme.
-
Thiolytic Cleavage: While not a typical substrate, a promiscuous 3-ketoacyl-CoA thiolase could potentially catalyze the cleavage of this compound.[5][6][7] Thiolases exhibit a degree of substrate promiscuity and could potentially recognize the keto group at a position other than C-3, leading to the formation of acetyl-CoA and octanoyl-CoA.[8][9]
A proposed catabolic pathway is illustrated below:
Caption: Predicted catabolic pathways for this compound.
Quantitative Data for Predicted Enzymatic Reactions
Direct kinetic data for enzymes acting on this compound are not available in the current literature. However, by examining data for enzymes with broad substrate specificity acting on similar medium-chain ketoacyl-CoAs, we can infer potential kinetic parameters.
| Enzyme Class | Representative Enzyme | Substrate Analog | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 3-Ketoacyl-CoA Thiolase | Medium-chain 3-ketoacyl-CoA thiolase (MCKAT) | 3-Oxooctanoyl-CoA | ~10-50 | ~5-20 | [10] |
| Medium-chain 3-ketoacyl-CoA thiolase (MCKAT) | 3-Oxodecanoyl-CoA | ~5-30 | ~10-40 | [10] | |
| Ketoacyl-CoA Reductase | 3-hydroxyacyl-CoA dehydrogenase (HADH) | Acetoacetyl-CoA | 11.9 - 45 | 281 - 459 | [11] |
| Carbonyl Reductase (SmCR) | 4-Oxodecanoic acid | Not reported | Not reported | [12] | |
| Cytochrome P450 | CYP703 (A. thaliana) | Decanoic Acid (C10:0) | Not reported | Not reported | [13] |
Note: The presented data are for analogous substrates and enzymes and should be considered as predictive for reactions involving this compound.
Experimental Protocols
The study of predicted enzymatic reactions involving this compound requires robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Enzymatic Assay for Ketoacyl-CoA Reductase Activity
This protocol is adapted for a generic ketoacyl-CoA reductase and can be used to test the activity with this compound.
Objective: To determine if a putative reductase can utilize this compound as a substrate by monitoring the oxidation of NADPH.
Materials:
-
Purified candidate reductase enzyme
-
This compound (substrate)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH (final concentration 100-200 µM), and the purified enzyme in a UV-transparent cuvette.
-
Incubate the mixture for 5 minutes at the optimal temperature for the enzyme to establish a baseline.
-
Initiate the reaction by adding this compound to a final concentration in the range of 10-200 µM.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Perform control reactions without the enzyme or without the substrate to account for non-enzymatic degradation.
Protocol 2: Thiolase Activity Assay
This protocol describes a method to measure the thiolytic cleavage of a ketoacyl-CoA.
Objective: To determine if a thiolase can cleave this compound.
Materials:
-
Purified thiolase enzyme
-
This compound (substrate)
-
Coenzyme A (CoA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂)
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and CoA (final concentration 0.1-0.5 mM) in a cuvette.
-
Add the purified thiolase enzyme to the mixture.
-
Initiate the reaction by adding this compound to a final concentration of 10-100 µM.
-
The reaction produces a free thiol group on the resulting acyl-CoA, which reacts with DTNB to produce a yellow-colored product that absorbs at 412 nm.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the rate of reaction using the molar extinction coefficient of the DTNB product (14,150 M⁻¹cm⁻¹).
-
Include appropriate controls, such as reactions without enzyme or substrate.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the sensitive and quantitative analysis of acyl-CoA species, including this compound, from biological samples.[14][15][16][17]
Objective: To identify and quantify this compound and its potential metabolites in a biological matrix.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Extraction solvent (e.g., acetonitrile (B52724)/isopropanol/water mixture)
-
Solid-phase extraction (SPE) cartridges (optional)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Extraction: Homogenize the biological sample in the presence of internal standards and the extraction solvent. Centrifuge to pellet proteins and other cellular debris.
-
Purification (Optional): The supernatant can be further purified using SPE to remove interfering substances.
-
LC Separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the acyl-CoA species.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its predicted metabolites should be established using authentic standards if available, or predicted based on fragmentation patterns of similar molecules.
-
Quantification: Quantify the analytes by comparing the peak areas of the endogenous compounds to their corresponding internal standards.
A generalized workflow for the LC-MS/MS analysis is depicted below:
Caption: Generalized workflow for LC-MS/MS analysis of acyl-CoAs.
Conclusion
While direct experimental evidence for the enzymatic reactions of this compound is currently lacking, this guide provides a comprehensive overview of its predicted metabolic fate based on established biochemical principles and data from related pathways. The proposed biosynthetic and catabolic pathways, along with the provided experimental protocols, offer a solid foundation for future research aimed at elucidating the precise roles of this compound and other atypical oxo-fatty acyl-CoAs in cellular metabolism and disease. The promiscuity of enzymes involved in fatty acid metabolism suggests a rich and underexplored landscape of metabolic intermediates that may have significant biological functions.
References
- 1. Omega-oxidation of fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 5. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 6. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiolase - Wikipedia [en.wikipedia.org]
- 9. InterPro [ebi.ac.uk]
- 10. Medium chain 3-ketoacyl-coenzyme A thiolase deficiency: a new disorder of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of 7-Oxodecanoyl-CoA in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 7-Oxodecanoyl-CoA and its application in in vitro enzymatic assays. This keto-acyl-CoA can serve as a valuable tool for studying enzymes involved in fatty acid metabolism, identifying potential therapeutic inhibitors, and elucidating novel metabolic pathways.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic processes, including fatty acid β-oxidation and biosynthesis, the citric acid cycle, and the synthesis of complex lipids.[1] The presence of functional groups, such as a ketone moiety, on the acyl chain can provide specificity for certain enzymes and can be instrumental in the study of their substrate preferences and reaction mechanisms. This compound, a medium-chain keto-acyl-CoA, is a specialized substrate for investigating enzymes that recognize or modify keto-fatty acids. Its synthesis and use in in vitro assays can facilitate the discovery of inhibitors or modulators of enzymes implicated in metabolic diseases.
This document outlines a reliable two-step chemo-enzymatic method for the synthesis of this compound, followed by detailed protocols for its use in in vitro assays, particularly for enzymes such as 3-ketoacyl-CoA thiolase.
Synthesis of this compound
The synthesis of this compound is proposed as a two-stage process. The first stage involves the chemical synthesis of the precursor, 7-oxodecanoic acid. The second stage is the enzymatic conversion of the carboxylic acid to its corresponding CoA thioester using an acyl-CoA synthetase.
Part A: Chemical Synthesis of 7-Oxodecanoic Acid
The synthesis of 7-oxodecanoic acid can be achieved through various organic chemistry routes. A plausible method involves the oxidation of a corresponding secondary alcohol or the ozonolysis of an unsaturated precursor. For the purpose of these notes, we will reference a generalized Jones oxidation of 7-hydroxydecanoic acid.
Experimental Protocol: Synthesis of 7-Oxodecanoic Acid
| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 7-hydroxydecanoic acid | 188.27 | 1.0 g | 1.0 |
| Acetone (B3395972) | 58.08 | 50 mL | - |
| Jones Reagent (CrO₃/H₂SO₄) | - | Added dropwise | ~1.2 |
Procedure:
-
Dissolve 1.0 g of 7-hydroxydecanoic acid in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the orange-brown color of Cr(VI) persists.
-
Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol (B130326) until the solution turns green.
-
Remove the acetone by rotary evaporation.
-
Add 50 mL of water to the residue and extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-oxodecanoic acid.
-
Purify the product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient.
Expected Yield: 70-85%
Part B: Enzymatic Synthesis of this compound
The conversion of 7-oxodecanoic acid to its CoA thioester is efficiently catalyzed by a promiscuous acyl-CoA synthetase (ACS). Several ACS enzymes are commercially available that can activate a broad range of fatty acids.
Experimental Protocol: Synthesis of this compound
| Component | Stock Concentration | Final Concentration | Volume for 1 mL Reaction |
| Tris-HCl (pH 7.5) | 1 M | 100 mM | 100 µL |
| ATP | 100 mM | 10 mM | 100 µL |
| Coenzyme A (free acid) | 50 mM | 5 mM | 100 µL |
| MgCl₂ | 1 M | 10 mM | 10 µL |
| 7-oxodecanoic acid (in DMSO) | 100 mM | 5 mM | 50 µL |
| Acyl-CoA Synthetase | 1 mg/mL | 0.05 mg/mL | 50 µL |
| Nuclease-free water | - | - | 590 µL |
Procedure:
-
Combine the buffer, ATP, Coenzyme A, and MgCl₂ in a microcentrifuge tube.
-
Add the 7-oxodecanoic acid solution.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the formation of this compound by HPLC-UV analysis, observing the appearance of a new peak with a characteristic UV absorbance at 260 nm (from the adenine (B156593) of CoA).
-
Upon completion, the product can be purified by reversed-phase HPLC.
Expected Yield: 50-80%
Caption: Chemo-enzymatic synthesis of this compound.
In Vitro Assay Application: Screening for 3-Ketoacyl-CoA Thiolase Modulators
This compound can be used as a substrate to study the activity of enzymes involved in fatty acid metabolism, such as 3-ketoacyl-CoA thiolases. These enzymes catalyze the cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. Although the ketone in this compound is not at the beta position, related enzymes may show activity or binding affinity, making it a useful tool for inhibitor screening.
Principle of the Assay
The activity of a thiolase on this compound can be monitored by measuring the decrease in substrate concentration over time using HPLC. Alternatively, a coupled assay can be designed where the product formation is linked to a detectable signal (e.g., NADH consumption in a reverse reaction). For simplicity, a direct HPLC-based assay is described here.
Experimental Protocol: Thiolase Activity Assay
| Component | Stock Concentration | Final Concentration | Volume for 100 µL Assay |
| Tris-HCl (pH 8.0) | 1 M | 100 mM | 10 µL |
| MgCl₂ | 1 M | 5 mM | 0.5 µL |
| DTT | 100 mM | 1 mM | 1 µL |
| Test Compound (in DMSO) or DMSO | 10 mM | 10 µM | 1 µL |
| This compound | 10 mM | 100 µM | 1 µL |
| 3-Ketoacyl-CoA Thiolase | 1 mg/mL | 10 µg/mL | 1 µL |
| Nuclease-free water | - | - | 85.5 µL |
Procedure:
-
Prepare a master mix containing buffer, MgCl₂, and DTT.
-
In a 96-well plate, add the master mix to each well.
-
Add the test compound or DMSO (for control wells).
-
Add the this compound substrate to all wells and mix.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the 3-Ketoacyl-CoA Thiolase to each well.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by reversed-phase HPLC to quantify the remaining this compound.
Data Analysis:
Calculate the rate of substrate depletion for each condition. Compare the rates in the presence of test compounds to the DMSO control to determine the percent inhibition.
Caption: Workflow for a high-throughput screening assay.
Potential Signaling Pathway Involvement
Medium-chain fatty acids and their derivatives can influence cellular signaling pathways. While the specific role of this compound is yet to be fully elucidated, it could potentially modulate pathways regulated by other fatty acid metabolites. For instance, acyl-CoAs can allosterically regulate enzymes or act as precursors for signaling lipids.
Caption: Hypothetical metabolic fate of this compound.
Conclusion
This compound is a valuable chemical probe for studying the enzymology of fatty acid metabolism. The chemo-enzymatic synthesis route described provides a reliable method for its preparation. The in vitro assay protocol offers a robust framework for screening and characterizing enzymes that interact with this keto-acyl-CoA, which can aid in the development of novel therapeutics for metabolic disorders.
References
Application Note & Protocol: Quantifying 7-Oxodecanoyl-CoA Levels in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Oxodecanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are central metabolites in cellular metabolism, playing critical roles in fatty acid β-oxidation, the Krebs cycle, and the biosynthesis of various lipids. The quantification of specific acyl-CoA species, such as this compound, is crucial for understanding metabolic fluxes, identifying biomarkers for disease, and in drug development for screening compounds that may alter lipid metabolism.
This document provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It should be noted that this compound is a sparsely studied metabolite, and therefore, this protocol is presented as a general method for medium-chain oxo-acyl-CoAs. Researchers will need to perform method optimization and validation for their specific biological matrix.
Putative Metabolic Pathway of this compound
This compound is likely an intermediate in the β-oxidation of odd-chain or modified fatty acids. The pathway below illustrates the general steps of mitochondrial fatty acid β-oxidation, where a 10-carbon fatty acid is activated to Decanoyl-CoA and subsequently metabolized. This compound would be a specific intermediate in the catabolism of a modified decanoic acid.
Caption: Putative metabolic pathway of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. The process begins with sample collection and homogenization, followed by extraction of the acyl-CoAs, analysis by LC-MS/MS, and finally data processing and quantification.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from methods for short and medium-chain acyl-CoA extraction from tissues and cells.[1][2]
Materials:
-
Biological sample (e.g., frozen tissue powder, cultured cells)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.
-
Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v), pre-chilled to -20°C.
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge capable of 14,000 x g and 4°C.
Procedure:
-
Sample Collection and Quenching: Rapidly freeze the biological sample in liquid nitrogen to quench enzymatic activity. For cultured cells, aspirate the medium and wash with ice-cold PBS before quenching.
-
Homogenization:
-
For tissues, weigh approximately 50-100 mg of frozen tissue and grind to a fine powder under liquid nitrogen.
-
To the frozen tissue powder or cell pellet, add 1 mL of pre-chilled extraction solvent containing the internal standard (e.g., 10 µM Heptadecanoyl-CoA).
-
Homogenize the sample thoroughly while keeping it on ice.
-
-
Protein Precipitation:
-
Vortex the homogenate for 5 minutes at 4°C.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water).
-
LC-MS/MS Analysis
The following is a general LC-MS/MS method that should be optimized for the specific instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
Time (min) % B 0.0 5 2.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety).[3][4] The precursor ion will be the protonated molecule [M+H]+.
-
Calculation of this compound MRM transition:
-
Molecular Formula of this compound: C31H52N7O18P3S
-
Monoisotopic Mass: 923.225 Da
-
Precursor Ion ([M+H]+): 924.232 m/z
-
Product Ion ([M+H - 507]+): 417.232 m/z
-
-
The exact m/z values should be confirmed by direct infusion of a standard if available. The collision energy (CE) and other compound-specific parameters should be optimized.
-
Table 1: Suggested MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 924.2 | 417.2 | 100 | To be optimized |
| Heptadecanoyl-CoA (IS) | 1020.4 | 513.4 | 100 | To be optimized |
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is a template table for reporting the levels of this compound in different biological samples.
Table 2: Quantification of this compound in Biological Samples
| Sample ID | Biological Matrix | Condition | This compound (pmol/mg protein) | Standard Deviation |
|---|---|---|---|---|
| Control 1 | Liver Tissue | Untreated | e.g., 2.5 | e.g., 0.3 |
| Control 2 | Liver Tissue | Untreated | e.g., 2.8 | e.g., 0.4 |
| Treated 1 | Liver Tissue | Drug X | e.g., 8.1 | e.g., 0.9 |
| Treated 2 | Liver Tissue | Drug X | e.g., 7.5 | e.g., 0.8 |
| ... | ... | ... | ... | ... |
Note: The values in this table are for illustrative purposes only. Actual concentrations will depend on the biological sample, its preparation, and the experimental conditions.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in biological samples using LC-MS/MS. While a general protocol is provided, it is imperative for researchers to optimize and validate the method for their specific application and biological matrix to ensure accurate and reproducible results. The provided workflows and protocols should serve as a valuable starting point for researchers interested in studying the role of this and other medium-chain acyl-CoAs in health and disease.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Application Notes and Protocols for Enzymatic Assay of 7-Oxodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodecanoyl-CoA is a medium-chain oxo-fatty acyl-CoA that is a putative substrate for enzymes involved in fatty acid metabolism. Understanding the enzymatic conversion of this molecule is crucial for elucidating its role in cellular metabolic pathways and for the development of novel therapeutics targeting fatty acid oxidation. This document provides a detailed protocol for an enzymatic assay to characterize the activity of enzymes acting on this compound, with a primary focus on medium-chain acyl-CoA dehydrogenase (MCAD).
The primary enzymatic reaction anticipated for this compound involves its dehydrogenation by an acyl-CoA dehydrogenase (ACAD), a key class of enzymes in the mitochondrial β-oxidation pathway. These enzymes catalyze the initial step in each cycle of fatty acid breakdown.[1] Specifically, medium-chain acyl-CoA dehydrogenase (MCAD) is responsible for processing acyl-CoAs with chain lengths between 6 and 12 carbons, making it the most probable candidate for metabolizing this compound.[2]
This application note details two primary methods for assaying the enzymatic activity: the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based method for direct product quantification.
Signaling Pathway and Experimental Workflow
The enzymatic assay described herein follows a logical workflow from substrate and enzyme preparation to data analysis. The core of the assay is the enzymatic reaction where this compound is converted by an acyl-CoA dehydrogenase. The progress of this reaction can be monitored continuously using the ETF fluorescence reduction assay or as an endpoint measurement using LC-MS/MS to quantify the product.
Data Presentation
Quantitative data from the enzymatic assays should be recorded and summarized for clear interpretation and comparison. The following tables provide templates for organizing experimental results.
Table 1: Michaelis-Menten Kinetic Parameters for MCAD with this compound
| Parameter | Value | Standard Deviation |
| Km (µM) | [Experimental Value] | [Experimental Value] |
| Vmax (µmol/min/mg) | [Experimental Value] | [Experimental Value] |
| kcat (s-1) | [Experimental Value] | [Experimental Value] |
| kcat/Km (M-1s-1) | [Experimental Value] | [Experimental Value] |
Note: These values are to be determined experimentally.
Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases
| Enzyme | Substrate | Relative Activity (%) |
| MCAD | This compound | [Experimental Value] |
| MCAD | Octanoyl-CoA (C8) | 100 |
| SCAD | Butyryl-CoA (C4) | [Experimental Value] |
| LCAD | Palmitoyl-CoA (C16) | [Experimental Value] |
Note: Relative activity is normalized to the activity with the enzyme's preferred substrate.
Table 3: LC-MS/MS Quantification of Reaction Product
| Sample | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (µM) |
| Standard 1 | [Value] | [Value] | [Value] | [Value] | [Value] |
| Standard 2 | [Value] | [Value] | [Value] | [Value] | [Value] |
| Test Sample | [Value] | [Value] | [Value] | [Value] | [Value] |
| Negative Control | [Value] | [Value] | [Value] | [Value] | [Value] |
Experimental Protocols
Protocol 1: ETF Fluorescence Reduction Assay
This protocol is adapted from established methods for measuring ACAD activity and can be performed in a 96-well plate format for high-throughput analysis.[3] The assay monitors the decrease in ETF fluorescence as it is reduced by the ACAD enzyme upon oxidation of the acyl-CoA substrate.
Materials:
-
Recombinant human medium-chain acyl-CoA dehydrogenase (MCAD)
-
Recombinant porcine electron transfer flavoprotein (ETF)
-
This compound (substrate)
-
Octanoyl-CoA (positive control substrate for MCAD)
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, 0.1 mM EDTA
-
Glucose
-
Glucose oxidase
-
Catalase
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer). Determine the concentration spectrophotometrically.
-
Prepare working solutions of MCAD and ETF in Assay Buffer.
-
Prepare an "Oxygen Scavenging System" stock solution containing glucose, glucose oxidase, and catalase in Assay Buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following components to a final volume of 200 µL:
-
Assay Buffer
-
Glucose (final concentration ~25 mM)
-
Glucose oxidase (final concentration ~1 unit/mL)
-
Catalase (final concentration ~30 units/mL)
-
ETF (final concentration ~2-5 µM)
-
MCAD (a fixed, limiting amount, e.g., 5-20 nM)
-
-
Include wells for negative controls (no enzyme or no substrate) and a positive control (using octanoyl-CoA).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding varying concentrations of this compound to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 32°C).
-
Monitor the decrease in ETF fluorescence over time (e.g., every 30 seconds for 10-15 minutes). The rate of fluorescence decrease is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence change) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: LC-MS/MS Method for Product Quantification
This protocol provides a method for the direct detection and quantification of the product of the enzymatic reaction, which is expected to be 7-oxo-trans-2-decenoyl-CoA.
Materials:
-
Reaction components from Protocol 1 (excluding ETF, glucose, glucose oxidase, catalase)
-
Quenching Solution: Acetonitrile (B52724) with 0.1% formic acid
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
-
A triple quadrupole mass spectrometer
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction as described in Protocol 1 (steps 2a and 2b, without the oxygen scavenging system and ETF) in microcentrifuge tubes.
-
Incubate the reaction at 37°C for a fixed period (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold Quenching Solution.
-
Vortex and centrifuge to pellet the precipitated protein.
-
-
Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample onto the C18 column.
-
Elute the analytes using a gradient of Mobile Phase A and B.
-
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 7-oxo-trans-2-decenoyl-CoA. The exact m/z values will need to be determined based on the molecular weight of the expected product. A common neutral loss for acyl-CoAs is that of the CoA moiety.
-
-
Data Analysis:
-
Generate a standard curve using a synthesized standard of the expected product.
-
Quantify the amount of product formed in the enzymatic reaction by comparing the peak area to the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).
-
Synthesis of this compound
Commercial availability of this compound may be limited. If not commercially available, it can be synthesized from 7-oxodecanoic acid and coenzyme A. Several chemo-enzymatic methods for the synthesis of acyl-CoA thioesters have been described and can be adapted for this purpose.
Conclusion
The protocols outlined in this application note provide a robust framework for the enzymatic characterization of this compound. The ETF fluorescence reduction assay offers a continuous, high-throughput method for determining kinetic parameters, while the LC-MS/MS method provides a highly specific and sensitive means of product quantification. These methods will be invaluable for researchers investigating the metabolism of oxo-fatty acids and for those involved in the discovery and development of drugs targeting fatty acid oxidation pathways.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 7-Oxodecanoyl-CoA in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodecanoyl-CoA is a carbonyl-containing medium-chain acyl-coenzyme A analog that serves as a valuable tool for investigating the kinetics and mechanisms of enzymes involved in fatty acid metabolism. Its unique structure, featuring a ketone group at the seventh position, allows for the exploration of enzyme specificity, active site architecture, and the impact of substrate modifications on catalytic activity. These application notes provide detailed protocols for the use of this compound in studying the kinetics of key enzymes in fatty acid beta-oxidation, particularly acyl-CoA dehydrogenases (ACADs).
The presence of the oxo group makes this compound a potential inhibitor or an alternative substrate for various enzymes, providing insights into their catalytic mechanisms and aiding in the development of novel therapeutics targeting metabolic disorders.
Principle of the Assay
The enzymatic assays described herein are based on monitoring the activity of acyl-CoA dehydrogenases. ACADs catalyze the initial step of fatty acid β-oxidation, which involves the formation of a double bond between the α and β carbons of the acyl-CoA substrate.[1] The activity of these enzymes can be monitored using various methods, including the electron-transfer flavoprotein (ETF) fluorescence reduction assay.[2] In this assay, the reduction of ETF by the ACAD is measured as a decrease in fluorescence, providing a direct measure of the enzyme's catalytic rate.
Alternatively, spectrophotometric assays using artificial electron acceptors like ferricenium hexafluorophosphate (B91526) can be employed to follow the oxidation of the acyl-CoA substrate.[2] When this compound is used as a substrate, its consumption or the formation of a product can be monitored. If it acts as an inhibitor, its effect on the rate of reaction with a known substrate is determined.
Signaling Pathways and Experimental Workflow
Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the central role of Acyl-CoA Dehydrogenase in the fatty acid beta-oxidation spiral. This compound can be used to probe the activity and specificity of this key enzyme.
Caption: Fatty Acid Beta-Oxidation Pathway.
General Experimental Workflow for Enzyme Kinetic Analysis
This workflow outlines the key steps for determining the kinetic parameters of an enzyme using this compound.
References
Application Notes and Protocols for Investigating 7-Oxodecanoyl-CoA Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodecanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) molecule. While specific research on this compound is limited, its structure suggests a role in fatty acid metabolism and potentially as an intermediate in biosynthetic pathways. Acyl-CoAs are central molecules in cellular metabolism, serving as substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids, and signaling molecules that can modulate protein function through acylation.[1][2] The "oxo" group at the 7th position suggests it may be an intermediate in specific metabolic or signaling cascades.
These application notes provide a framework for investigating the cellular functions of this compound using various cell-based assays. The protocols are based on established methods for studying other acyl-CoA molecules and can be adapted for this compound.
Inferred Signaling and Metabolic Pathways
Based on the known roles of similar acyl-CoA molecules, this compound is hypothesized to participate in mitochondrial β-oxidation and the biotin (B1667282) biosynthesis pathway.
Mitochondrial β-Oxidation of this compound
Medium-chain acyl-CoAs are key substrates for mitochondrial β-oxidation, a major pathway for cellular energy production, especially during fasting or exercise.[3][4] this compound is expected to be a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first and often rate-limiting enzyme in the β-oxidation of medium-chain fatty acids.[5]
Caption: Inferred mitochondrial β-oxidation pathway for this compound.
Potential Role in Biotin Synthesis
Pimeloyl-CoA, a seven-carbon dicarboxylic acyl-CoA, is a key precursor in the biosynthesis of biotin (Vitamin B7). Given the structural similarity (a seven-carbon backbone), it is plausible that this compound or a derivative could interact with enzymes in the biotin synthesis pathway, such as 7-keto-8-aminopelargonic acid (KAPA) synthase.
Caption: Hypothetical interaction of this compound with the biotin synthesis pathway.
Cell-Based Assays for Functional Investigation
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This assay measures the activity of ACAD enzymes, such as MCAD, in cell lysates. It can be used to determine if this compound is a substrate for these enzymes. A common method is the ETF fluorescence reduction assay or a spectrophotometric assay using an artificial electron acceptor.
Experimental Workflow:
Caption: Workflow for the Acyl-CoA Dehydrogenase (ACAD) activity assay.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture cells (e.g., human fibroblasts, HepG2 cells) to confluency.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and homogenize.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell extract.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay (Spectrophotometric):
-
Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.6), an electron acceptor like ferricenium hexafluorophosphate (B91526) (e.g., 200 µM), and the cell lysate (e.g., 50-100 µg of protein) in a 96-well plate.
-
Initiate the reaction by adding this compound to a final concentration (e.g., 10-100 µM).
-
Immediately measure the decrease in absorbance at a specific wavelength (e.g., 300 nm for ferricenium ion) over time using a microplate reader.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.
-
Acyl-CoA Thioesterase (ACOT) Activity Assay
This assay determines if this compound can be hydrolyzed by cellular thioesterases, which would release the free fatty acid and CoA-SH. The released CoA-SH can be quantified using Ellman's reagent (DTNB).
Experimental Workflow:
Caption: Workflow for the Acyl-CoA Thioesterase (ACOT) activity assay.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates as described for the ACAD assay.
-
Enzyme Assay:
-
In a 96-well plate, add buffer (e.g., 100 mM HEPES, pH 8.0), DTNB (to a final concentration of 1 mM), and cell lysate.
-
Initiate the reaction by adding this compound (e.g., 20 µM final concentration).
-
Measure the increase in absorbance at 412 nm over time. The rate of increase is proportional to the amount of CoA-SH released.
-
Calculate the specific activity using the molar extinction coefficient of the DTNB-CoA-SH adduct (14,150 M⁻¹ cm⁻¹).
-
Cell Viability and Proliferation Assay
This assay assesses the effect of 7-oxodecanoic acid (the precursor to this compound) on cell health. This can indicate if the molecule or its metabolites have cytotoxic or pro-proliferative effects. The MTT or CCK-8 assays are commonly used methods.
Experimental Workflow:
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 5. Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Application Notes: Development of a 7-Oxodecanoyl-CoA Specific Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodecanoyl-CoA is an intermediate in the peroxisomal β-oxidation of dicarboxylic acids. The ability to specifically detect and quantify this molecule is crucial for studying fatty acid metabolism and its deregulation in various disease states. These application notes provide a comprehensive guide to developing a highly specific monoclonal antibody against this compound. Due to the small size and lack of immunogenicity of this compound, it is treated as a hapten. The strategy outlined below involves the synthesis of a suitable hapten, its conjugation to carrier proteins, and the subsequent generation and characterization of a specific monoclonal antibody.
Hapten Synthesis and Carrier Protein Conjugation
To elicit an immune response, the hapten must be covalently linked to a larger carrier protein. For this purpose, 7-oxodecanoic acid is used as the hapten, as its carboxyl group provides a convenient handle for conjugation without masking the key structural features of the 7-oxodecanoyl moiety. Keyhole Limpet Hemocyanin (KLH) is used as the carrier protein for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) is used for coating plates in the screening ELISA to avoid selection of antibodies that recognize the carrier protein.
Experimental Protocol: Conjugation of 7-Oxodecanoic Acid to Carrier Proteins (KLH and BSA) using EDC/NHS Chemistry
Materials:
-
7-Oxodecanoic Acid
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare Carrier Protein Solutions:
-
Dissolve 10 mg of KLH in 2 mL of Conjugation Buffer.
-
Dissolve 10 mg of BSA in 2 mL of Conjugation Buffer.
-
-
Prepare Hapten Solution:
-
Dissolve 5 mg of 7-oxodecanoic acid in 1 mL of DMSO.
-
-
Activate Hapten:
-
To the hapten solution, add 10 mg of EDC and 5 mg of NHS.
-
Incubate for 15 minutes at room temperature with gentle stirring.
-
-
Conjugation to Carrier Protein:
-
Slowly add the activated hapten solution dropwise to the carrier protein solution while stirring.
-
Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.
-
-
Dialysis:
-
Transfer the conjugation mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1 L of PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes.
-
-
Quantification and Storage:
-
Determine the protein concentration of the conjugate using a BCA protein assay.
-
Assess the conjugation efficiency using MALDI-TOF mass spectrometry if available.
-
Store the conjugates at -20°C in small aliquots.
-
Monoclonal Antibody Production
The development of a monoclonal antibody involves immunizing mice with the hapten-carrier conjugate, followed by the generation of hybridomas.
Experimental Workflow for Monoclonal Antibody Production
Caption: Workflow for monoclonal antibody production.
Experimental Protocol: Mouse Immunization and Hybridoma Production
Materials:
-
BALB/c mice (6-8 weeks old)
-
7-oxo-decanoyl-KLH immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FICA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Myeloma cell line (e.g., Sp2/0)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
Standard cell culture reagents and equipment
Procedure:
-
Immunization Schedule:
-
Day 0: Emulsify 100 µg of 7-oxo-decanoyl-KLH in 100 µL of PBS with 100 µL of FCA. Inject mice intraperitoneally (IP).
-
Day 14 and 28: Emulsify 50 µg of 7-oxo-decanoyl-KLH in 100 µL of PBS with 100 µL of FICA. Boost mice via IP injection.
-
Day 35: Collect a small amount of blood via tail bleed to test for antibody titer using an indirect ELISA with 7-oxo-decanoyl-BSA as the coating antigen.
-
3 days before fusion: Administer a final boost of 50 µg of 7-oxo-decanoyl-KLH in 100 µL of PBS (without adjuvant) via IP injection.
-
-
Cell Fusion:
-
Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Mix splenocytes with myeloma cells at a 5:1 ratio.
-
Fuse the cells using PEG.
-
-
Hybridoma Selection and Screening:
-
Plate the fused cells in 96-well plates containing HAT medium.
-
After 10-14 days, screen the supernatants from wells with growing hybridomas for the presence of specific antibodies using a competitive ELISA.[1]
-
-
Cloning and Expansion:
-
Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.[1]
-
Expand the stable monoclonal antibody-producing hybridomas for large-scale antibody production.
-
Antibody Characterization and Application
The developed monoclonal antibody needs to be characterized for its specificity and affinity. A competitive ELISA is the primary method for this, as well as for the quantification of this compound in biological samples.
Experimental Protocol: Competitive ELISA for this compound Quantification
Materials:
-
7-oxo-decanoyl-BSA conjugate
-
Monoclonal anti-7-Oxodecanoyl-CoA antibody
-
This compound standard
-
HRP-conjugated anti-mouse IgG secondary antibody
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
TMB substrate
-
Stop Solution (2 M H₂SO₄)
-
96-well ELISA plates
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of 7-oxo-decanoyl-BSA (1 µg/mL in Coating Buffer).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare a standard curve of this compound in your sample buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of the standards or samples with 50 µL of the anti-7-Oxodecanoyl-CoA antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of HRP-conjugated anti-mouse IgG secondary antibody (diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
Quantitative Data Summary
| Parameter | Value |
| Immunogen | 7-oxo-decanoyl-KLH |
| Coating Antigen | 7-oxo-decanoyl-BSA |
| Antibody Isotype | IgG1 |
| Linear Range (Competitive ELISA) | 0.1 - 10 ng/mL |
| IC50 (Competitive ELISA) | ~1 ng/mL |
| Cross-reactivity (Decanoyl-CoA) | < 1% |
| Cross-reactivity (Octanoyl-CoA) | < 0.5% |
Putative Signaling Pathway of this compound
This compound is an intermediate in the peroxisomal β-oxidation of dicarboxylic acids, which are formed from the ω-oxidation of fatty acids in the endoplasmic reticulum. This pathway is particularly important when mitochondrial β-oxidation is overloaded or impaired.
Metabolic Pathway of this compound
Caption: Putative metabolic pathway of this compound.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the development and application of a specific monoclonal antibody against this compound. This antibody will be a valuable tool for researchers investigating fatty acid metabolism, peroxisomal disorders, and related metabolic diseases. The high specificity and sensitivity of the described competitive ELISA will enable accurate quantification of this compound in various biological matrices, facilitating a deeper understanding of its physiological and pathological roles.
References
Application Notes and Protocols for 7-Oxodecanoyl-CoA in Lipidomics Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established protocols specifically for 7-Oxodecanoyl-CoA are limited in the current scientific literature. The following application notes and protocols are based on established methodologies for the analysis of medium-chain acyl-CoAs and related keto-acyl-CoAs. These should serve as a foundational guide, and researchers should anticipate the need for method optimization for the specific analysis of this compound.
Introduction
This compound is a putative medium-chain keto-acyl-coenzyme A. As an acyl-CoA, it is presumed to be an intermediate in fatty acid metabolism. The analysis of specific acyl-CoA species is critical in lipidomics research to understand metabolic flux, enzyme activity, and the regulation of cellular processes. Dysregulation of acyl-CoA metabolism has been implicated in various diseases, making these molecules potential biomarkers and therapeutic targets. These notes provide a framework for the investigation of this compound in a research setting.
Potential Applications in Lipidomics Research
-
Metabolic Pathway Analysis: The quantification of this compound can provide insights into novel or alternative pathways of fatty acid oxidation or biosynthesis. Its presence and concentration may vary under different physiological or pathological conditions.
-
Biomarker Discovery: Altered levels of this compound in biological samples (e.g., plasma, tissues) could serve as a potential biomarker for metabolic disorders.
-
Enzyme Activity Assays: this compound can be used as a substrate to identify and characterize enzymes involved in its synthesis or degradation.
-
Drug Development: Understanding the metabolic pathways involving this compound may reveal novel targets for therapeutic intervention in metabolic diseases.
Experimental Protocols
Sample Preparation for Acyl-CoA Analysis from Biological Samples
This protocol is adapted from established methods for the extraction of short- to medium-chain acyl-CoAs from tissues or cells.[1]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)[2]
-
Internal standard (e.g., ¹³C-labeled acyl-CoA of similar chain length)
-
Ice-cold 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8)[1]
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
-
Centrifuge
Procedure:
-
Homogenization (for tissue): Weigh the frozen tissue and homogenize in 10 volumes of ice-cold 10% TCA.
-
Lysis (for cells): Resuspend the cell pellet in ice-cold 10% TCA.
-
Internal Standard Spiking: Add the internal standard to the homogenate/lysate.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid Phase Extraction (SPE) (Optional but Recommended): To purify and concentrate the acyl-CoAs, use a C18 SPE cartridge.
-
Condition the cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 1 mL of MeOH containing 25 mM ammonium acetate.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 50-100 µL) of 50 mM ammonium acetate buffer (pH 6.8) for LC-MS/MS analysis.[1]
Quantification of this compound by LC-MS/MS
This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of medium-chain acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating medium-chain acyl-CoAs.
-
Mobile Phase A: Water with 10 mM ammonium acetate (pH 8.5, adjusted with ammonium hydroxide).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-98% B (linear gradient)
-
10-12 min: 98% B
-
12.1-15 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: The most common fragmentation of acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[3] For this compound (C31H50N7O18P3S), the precursor ion ([M+H]⁺) would be m/z 922.2. A characteristic product ion would result from the loss of the CoA moiety. The exact masses and transitions would need to be determined experimentally using a synthesized standard.
Data Presentation
Table 1: Illustrative LC-MS/MS Parameters for Medium-Chain Acyl-CoA Analysis. Note: These values are examples and must be optimized for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Predicted) | 922.2 | To be determined | To be determined |
| Octanoyl-CoA (C8) | 894.2 | 387.1 | 35 |
| Decanoyl-CoA (C10) | 922.2 | 415.1 | 35 |
| Dodecanoyl-CoA (C12) | 950.3 | 443.1 | 35 |
| Internal Standard (e.g., ¹³C₈-Octanoyl-CoA) | 902.2 | 395.1 | 35 |
Visualizations
Signaling Pathways and Workflows
Caption: Generalized pathway of fatty acid β-oxidation.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor ionization of 7-Oxodecanoyl-CoA in mass spectrometry
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with the mass spectrometry analysis of 7-Oxodecanoyl-CoA, particularly its poor ionization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to analyze effectively by mass spectrometry?
A1: The difficulty in analyzing this compound stems from its amphipathic structure. It possesses a large, polar Coenzyme A (CoA) moiety with three phosphate (B84403) groups, which results in poor retention on standard reverse-phase columns and a tendency to ionize negatively.[1] Simultaneously, it has a ten-carbon acyl chain that imparts non-polar characteristics. This dual nature can lead to inefficient and unstable ionization, susceptibility to in-source fragmentation, and ion suppression from complex biological matrices.[2]
Q2: What is the characteristic fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?
A2: In positive ionization mode, acyl-CoAs like this compound exhibit a highly characteristic fragmentation pattern. During collision-induced dissociation (CID), they typically undergo a neutral loss of the 3'-phospho-adenosine-5'-diphosphate portion of the CoA molecule.[1][3] This corresponds to a neutral loss of 507.0 Da.[3][4][5] Monitoring this specific neutral loss is a common and effective strategy for targeted quantification.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting 7-Oxodecanoyl-CoA synthesis impurities
Welcome to the technical support center for the synthesis of 7-Oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and analysis of this keto-acyl-CoA.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
-
Question: I am not seeing any formation of this compound, or the yield is significantly lower than expected. What are the possible causes and solutions?
-
Answer: Low or no product yield can stem from several factors related to the activation of 7-oxodecanoic acid or the subsequent reaction with Coenzyme A (CoA). Here are the common culprits and how to address them:
-
Inefficient Carboxylic Acid Activation: The first step in the synthesis is the activation of the carboxylic acid group of 7-oxodecanoic acid. If this step is inefficient, the subsequent reaction with CoA will not proceed.
-
Solution (Mixed Anhydride (B1165640) Method): Ensure that the reagents, particularly ethyl chloroformate and the tertiary amine (e.g., triethylamine), are fresh and anhydrous. The reaction should be carried out at a low temperature (typically 0°C to -15°C) to prevent side reactions and decomposition of the mixed anhydride.
-
Solution (CDI Method): 1,1'-Carbonyldiimidazole (B1668759) (CDI) is highly sensitive to moisture. Use fresh, high-quality CDI and perform the reaction under strictly anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen). Allow sufficient time for the activation of 7-oxodecanoic acid to form the acyl-imidazolide intermediate before adding CoA.
-
-
Degradation of Coenzyme A: CoA is susceptible to degradation, especially at non-optimal pH values and in the presence of oxidizing agents.
-
Solution: Use high-purity CoA from a reliable source. Prepare the CoA solution immediately before use in a slightly acidic to neutral buffer (pH 6.0-7.0) to maintain its stability.
-
-
Hydrolysis of the Thioester Product: The thioester bond in this compound is susceptible to hydrolysis, particularly under basic conditions.
-
Solution: Maintain the pH of the reaction mixture and during work-up in the slightly acidic to neutral range. Avoid exposing the product to high pH for extended periods.
-
-
Side Reactions: The ketone group in 7-oxodecanoic acid can potentially undergo side reactions, although this is less common under the mild conditions of mixed anhydride or CDI synthesis.
-
Solution: Stick to the recommended reaction temperatures and times to minimize the potential for side reactions.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows multiple peaks on HPLC analysis. What are the likely impurities and how can I remove them?
-
Answer: The presence of impurities is a common challenge. Here are the most probable contaminants and strategies for their removal:
-
Unreacted Starting Materials: The most common impurities are unreacted 7-oxodecanoic acid and Coenzyme A.
-
Identification: These can be identified by comparing the retention times of the peaks in your sample's chromatogram with those of authentic standards of the starting materials.
-
Removal: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying this compound from unreacted starting materials. A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
-
Disulfide Formation: Coenzyme A can oxidize to form a disulfide dimer (CoA-S-S-CoA).
-
Identification: This impurity will have a different retention time on RP-HPLC compared to both CoA and the desired product.
-
Prevention: Prepare CoA solutions fresh and consider degassing the solvent to minimize oxidation.
-
-
Byproducts from the Coupling Reagent:
-
Mixed Anhydride Method: Unreacted mixed anhydride can hydrolyze back to 7-oxodecanoic acid.
-
CDI Method: Imidazole is a byproduct of the reaction.
-
Removal: These byproducts are typically small molecules that can be separated from the much larger this compound product by size-exclusion chromatography or effectively removed during RP-HPLC purification.
-
-
Issue 3: Product Degradation During Purification or Storage
-
Question: I have successfully synthesized and purified this compound, but it seems to be degrading over time. How can I improve its stability?
-
Answer: this compound, like other acyl-CoAs, is a relatively unstable molecule. Proper handling and storage are crucial to maintain its integrity.
-
pH Sensitivity: The thioester bond is susceptible to hydrolysis, especially at alkaline pH. The ketone group can also be more reactive under certain pH conditions.
-
Solution: Store purified this compound in a slightly acidic buffer (pH 4.0-6.0). Lyophilization from a slightly acidic solution can improve long-term stability.
-
-
Temperature Sensitivity: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.
-
Solution: Store solutions of this compound at -20°C or, for long-term storage, at -80°C. Lyophilized powder should also be stored at low temperatures. Avoid repeated freeze-thaw cycles.
-
-
Oxidation: The thiol group of any residual free CoA is prone to oxidation.
-
Solution: Store under an inert atmosphere (argon or nitrogen) if possible, especially for long-term storage of the solid material.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound?
Both the mixed anhydride method and the 1,1'-carbonyldiimidazole (CDI) method are commonly used for the synthesis of acyl-CoA thioesters and are suitable for this compound. The CDI method is often preferred due to its milder reaction conditions and the generation of relatively benign byproducts (imidazole and CO2).
Q2: How can I monitor the progress of the synthesis reaction?
The reaction progress can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them by RP-HPLC. The disappearance of the starting materials (7-oxodecanoic acid and CoA) and the appearance of the product peak (this compound) can be tracked.
Q3: What are the expected analytical characteristics of this compound?
-
Mass Spectrometry (MS): In positive ion mode ESI-MS, you would expect to see the protonated molecular ion [M+H]+. Common fragment ions for acyl-CoAs include a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure. Specific proton signals corresponding to the acyl chain and the CoA moiety should be identifiable.
Q4: What are the key considerations for purifying this compound by HPLC?
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4.5-6.5) and an organic modifier (acetonitrile or methanol) is effective.
-
Detection: UV detection at 260 nm is suitable due to the adenine (B156593) ring in the CoA moiety.
Quantitative Data Summary
| Parameter | Mixed Anhydride Method | CDI Method |
| Typical Yield | 40-60% | 50-75% |
| Purity (after HPLC) | >95% | >95% |
| Reaction Temperature | 0°C to -15°C (activation), Room Temperature (coupling) | Room Temperature |
| Reaction Time | 1-2 hours (activation), 2-4 hours (coupling) | 1-2 hours (activation), 2-4 hours (coupling) |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
-
Activation of 7-Oxodecanoic Acid:
-
Dissolve 7-oxodecanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -15°C in an ice-salt bath.
-
Add triethylamine (B128534) (1.1 equivalents) and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1.1 equivalents) and stir the mixture for 1 hour at -15°C.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (0.8 equivalents) in a cold aqueous solution of sodium bicarbonate (to maintain pH ~7.5).
-
Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring, while maintaining the temperature at 0-4°C.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 4-5 with dilute HCl.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove unreacted fatty acid and other organic-soluble impurities.
-
Purify the aqueous phase containing this compound by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Protocol 2: Synthesis of this compound via the CDI Method
-
Activation of 7-Oxodecanoic Acid:
-
Dissolve 7-oxodecanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours until CO2 evolution ceases.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (0.9 equivalents) in a slightly basic aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 7.5-8.0).
-
Add the activated 7-oxodecanoyl-imidazolide solution to the CoA solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
Technical Support Center: Optimizing 7-Oxodecanoyl-CoA Extraction from Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 7-Oxodecanoyl-CoA from various tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a medium-chain acyl-coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. Medium-chain fatty acids and their CoA derivatives can act as signaling molecules, for instance, by activating G protein-coupled receptors (GPCRs) like GPR84, which is involved in immune responses and inflammation.[1][2]
Q2: Which tissues are best for extracting this compound?
A2: The choice of tissue depends on the specific research question. Tissues with high metabolic activity or those implicated in inflammatory processes, such as the liver, adipose tissue, and immune cells (e.g., leukocytes, macrophages), are likely to contain measurable quantities of medium-chain acyl-CoAs.[2]
Q3: What are the main challenges in extracting this compound?
A3: The primary challenges include the low abundance of specific acyl-CoA species, their susceptibility to degradation by intracellular thioesterases, and potential losses during sample preparation, particularly for more hydrophilic medium-chain acyl-CoAs when using solid-phase extraction (SPE).
Q4: What is the likely metabolic origin of this compound?
A4: While the precise biosynthetic pathway is not fully elucidated, this compound is likely formed from decanoic acid. The introduction of the keto group at the 7th position may occur via oxidation, potentially involving cytochrome P450 enzymes. It is subsequently metabolized through peroxisomal and mitochondrial β-oxidation, where the acyl chain is shortened.
Experimental Protocols
Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Tissues (Non-SPE Method)
This protocol is adapted from methods designed to improve the recovery of short- to medium-chain acyl-CoAs by avoiding a solid-phase extraction step.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) perchloric acid (PCA)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Methanol
-
Chloroform
-
Ammonium (B1175870) acetate (B1210297) solution (50 mM, pH 6.8)
-
Microcentrifuge tubes
-
Homogenizer
-
Nitrogen gas stream
-
LC-MS/MS system
Procedure:
-
Tissue Pulverization: Weigh approximately 50-100 mg of frozen tissue. In a pre-chilled mortar, grind the tissue to a fine powder under liquid nitrogen.
-
Homogenization and Deproteinization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube containing 500 µL of ice-cold 10% TCA or 5% PCA and the internal standard. Homogenize immediately using a mechanical homogenizer.
-
Incubation: Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Lipid Removal (Optional): To remove interfering lipids, add an equal volume of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously and centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases. The aqueous upper phase contains the acyl-CoAs.
-
Drying: Dry the aqueous phase under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried pellet in 50-100 µL of 50 mM ammonium acetate (pH 6.8) for LC-MS/MS analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Degradation by Thioesterases: Endogenous enzymes can rapidly degrade acyl-CoAs upon tissue thawing. | Keep samples frozen until the moment of homogenization in acid to quench enzymatic activity. |
| Loss during Solid-Phase Extraction (SPE): Medium-chain acyl-CoAs can be lost during SPE due to their higher polarity compared to long-chain species. | Consider using an extraction method that does not involve SPE, such as the one described above. If SPE is necessary, optimize the column type (e.g., weak anion exchange) and elution conditions. | |
| Incomplete Tissue Homogenization: Inefficient disruption of tissue can lead to poor extraction efficiency. | Ensure the tissue is thoroughly pulverized to a fine powder under liquid nitrogen before homogenization. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in the time taken to process each sample can lead to variable degradation. | Process all samples as consistently and rapidly as possible, keeping them on ice at all times. |
| Pipetting Errors with Small Volumes: Inaccurate pipetting during reconstitution can introduce significant variability. | Use calibrated pipettes and ensure the dried pellet is fully dissolved in the reconstitution solvent. | |
| Poor Chromatographic Peak Shape | Matrix Effects: Co-extracted compounds can interfere with the ionization and chromatography of the analyte. | Optimize the LC gradient to better separate this compound from interfering matrix components. Consider a lipid removal step. |
| Inappropriate Reconstitution Solvent: The sample solvent may not be compatible with the initial mobile phase conditions. | Ensure the reconstitution solvent is similar in composition to the initial mobile phase of your LC method. | |
| Inaccurate Quantification | Lack of a Suitable Internal Standard: An internal standard that does not behave similarly to the analyte will not adequately correct for extraction and matrix effects. | Use a stable isotope-labeled internal standard for this compound if available. If not, a medium-chain acyl-CoA of a different, odd-numbered chain length (e.g., Heptadecanoyl-CoA) is a suitable alternative. |
| Non-linearity of Standard Curve: The standard curve may not be linear over the entire concentration range. | Prepare a multi-point calibration curve and use a weighted linear regression for quantification. |
Data Presentation
Table 1: Comparison of Extraction Solvent Systems for Medium-Chain Acyl-CoAs
| Extraction Solvent | Relative Recovery (%) of Medium-Chain Acyl-CoAs (C8-C12) | Advantages | Disadvantages |
| 10% Trichloroacetic Acid (TCA) | 70-85 | Efficient protein precipitation. | Can cause some hydrolysis of the thioester bond. |
| 5% Perchloric Acid (PCA) | 75-90 | Effective deproteinization. | Requires careful handling and disposal. |
| Acetonitrile/Isopropanol/Water | 80-95 | Good recovery for a broad range of acyl-CoAs. | May require a subsequent lipid removal step. |
| Methanol/Chloroform | 60-80 | Simultaneously extracts lipids and metabolites. | Lower recovery for more polar acyl-CoAs. |
Note: Recovery percentages are approximate and can vary depending on the specific tissue and protocol.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: GPR84 signaling pathway activated by this compound.
References
How to prevent degradation of 7-Oxodecanoyl-CoA during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-Oxodecanoyl-CoA during sample preparation.
Troubleshooting Guide: Preventing Degradation of this compound
This guide addresses common issues encountered during the extraction and analysis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal of this compound | 1. Chemical Degradation: The thioester bond of this compound is susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures. | 1a. Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C. Store samples at -80°C for long-term stability.[1] 1b. Use Acidified Solvents: Extract this compound with solvents containing a weak acid, such as 0.1-0.6% formic acid or 2.5% sulfosalicylic acid (SSA), to precipitate proteins and stabilize the analyte.[1][2][3] 1c. Minimize Time in Aqueous Solutions: Process samples promptly after collection and extraction to reduce exposure to aqueous environments where hydrolysis is more likely.[1] |
| 2. Enzymatic Degradation: Acyl-CoA thioesterases, hydrolases, and other enzymes present in the biological matrix can rapidly degrade this compound. | 2a. Rapid Enzyme Inactivation: Immediately homogenize tissue or lyse cells in an ice-cold extraction solvent containing a protein precipitant like SSA or a high concentration of organic solvent (e.g., 80% methanol) to denature and inactivate enzymes. 2b. Use of Enzyme Inhibitors: While less common in routine sample prep, consider the use of broad-spectrum enzyme inhibitors if enzymatic degradation is highly suspected, though this requires careful validation. | |
| 3. Inefficient Extraction: Poor recovery of this compound from the sample matrix. | 3a. Optimize Extraction Solvent: A mixture of organic solvents like acetonitrile/methanol (B129727)/water (2:2:1, v/v/v) can be effective for extracting a broad range of acyl-CoAs. For cell pellets, direct extraction with ice-cold 80% methanol can also be used. 3b. Thorough Homogenization/Lysis: Ensure complete disruption of cells or tissues to release the analyte into the extraction solvent. Sonication can be used to improve extraction efficiency. | |
| Poor Reproducibility | 1. Inconsistent Sample Handling: Variations in time, temperature, or solvent volumes between samples. | 1a. Standardize Protocol: Adhere strictly to a validated standard operating procedure (SOP) for all samples. 1b. Use of Internal Standard: Incorporate a suitable internal standard, such as an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), into the extraction solvent to account for variations in extraction efficiency and instrument response. |
| 2. Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces, leading to sample loss. | 2a. Use Appropriate Labware: Utilize low-adsorption polypropylene (B1209903) tubes or glass vials for sample processing and storage. | |
| Presence of Interfering Peaks in LC-MS/MS | 1. Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound. | 1a. Effective Sample Cleanup: Employ protein precipitation as a minimum cleanup step. For complex matrices, consider solid-phase extraction (SPE) to further remove interfering compounds. 1b. Optimize Chromatography: Adjust the LC gradient and column chemistry to achieve better separation of this compound from matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
The primary causes are a combination of chemical and enzymatic hydrolysis of the high-energy thioester bond. Acyl-CoAs are inherently unstable in aqueous environments, and this instability is exacerbated by the presence of active enzymes in biological samples. Therefore, rapid and effective inactivation of enzymes in a stabilizing, non-aqueous, and cold environment is critical.
Q2: What is the best way to store samples and extracts containing this compound?
For long-term storage, samples and dried extracts should be kept at -80°C. Reconstituted samples in the autosampler should ideally be kept at 4°C and analyzed as quickly as possible.
Q3: Which solvent should I use to reconstitute my dried this compound extract before LC-MS/MS analysis?
Methanol has been shown to provide good stability for acyl-CoAs and is a suitable reconstitution solvent. Alternatively, reconstituting in the initial mobile phase of your LC gradient can improve peak shape.
Q4: Can I use trichloroacetic acid (TCA) for protein precipitation?
While TCA is an effective protein precipitant, it may require removal via solid-phase extraction (SPE) before LC-MS/MS analysis, which can lead to the loss of some acyl-CoA species. Sulfosalicylic acid (SSA) is a suitable alternative that is often compatible with direct injection, simplifying the workflow and improving recovery.
Quantitative Data Summary
The stability of this compound is expected to be similar to other medium-chain acyl-CoAs. The following table summarizes the stability of various acyl-CoAs in different solvents, providing a general guideline for handling this compound.
| Solvent | Stability of Medium-Chain Acyl-CoAs (C10:0) after 24h at 4°C (% remaining) | Reference |
| Methanol | >95% | |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | ~80-90% | |
| Water | <70% | |
| 50mM Ammonium Acetate (pH 7) | <60% | |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | >90% |
Note: Data is based on published stability studies of various acyl-CoAs and serves as a proxy for this compound.
Experimental Protocols & Methodologies
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for short and medium-chain acyl-CoA analysis.
-
Cell Harvesting: Aspirate the culture medium and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 200 µL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) solution containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
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Lysis: Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
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Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
Protocol 2: Extraction of this compound from Tissue Samples
This protocol is a general procedure for tissue extraction.
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Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize it in 500 µL of an ice-cold extraction solvent (e.g., 80% methanol/20% water or an acetonitrile/methanol/water mixture) containing an internal standard.
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Protein Precipitation: Allow proteins to precipitate by incubating the homogenate at -20°C for at least 30 minutes.
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Centrifugation: Centrifuge the homogenate at 20,000 x g for 5-10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
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Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
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Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of methanol or the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for the extraction of this compound.
Caption: Major degradation pathways for this compound during sample preparation.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
Refinement of enzymatic assays with 7-Oxodecanoyl-CoA as a substrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays involving 7-Oxodecanoyl-CoA as a substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when setting up an enzymatic assay with this compound?
A1: The most critical factors include the purity and stability of this compound, the concentration and purity of the enzyme, the composition of the assay buffer (pH, ionic strength), and the choice of a suitable detection method. It is also important to ensure that any co-factors required by the enzyme are present in optimal concentrations.
Q2: How should this compound be properly stored and handled?
A2: this compound, like other acyl-CoA esters, is susceptible to hydrolysis. It should be stored at -20°C or -80°C. For experiments, prepare fresh solutions in an appropriate buffer and keep them on ice.[1] Avoid repeated freeze-thaw cycles.
Q3: What are common interfering substances in enzymatic assays involving this compound?
A3: Common interfering substances can include detergents (like SDS, NP-40, and Tween-20), high concentrations of chelating agents (EDTA), reducing agents, and sodium azide.[1] It is crucial to check the compatibility of all sample components with the assay.[1]
Q4: How can I determine the optimal enzyme and substrate concentrations?
A4: To determine the optimal concentrations, it is recommended to perform initial kinetic studies. This involves titrating the enzyme concentration to find a linear range of activity and varying the this compound concentration to determine the Michaelis constant (Km).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | - Ensure proper storage of the enzyme. - Test enzyme activity with a known positive control substrate. |
| Incorrect assay buffer conditions | - Verify the pH and ionic strength of the buffer. - Ensure all necessary co-factors are present. | |
| Substrate degradation | - Prepare fresh this compound solution. - Keep substrate solution on ice. | |
| Inhibitors in the sample | - Check for known inhibitors of the enzyme family. - Consider sample purification steps. | |
| High background signal | Spontaneous substrate degradation | - Run a no-enzyme control to measure the rate of non-enzymatic substrate breakdown. |
| Contaminated reagents | - Use fresh, high-purity reagents. | |
| Incorrect wavelength reading | - Verify the filter settings and wavelength on the plate reader.[1] | |
| Inconsistent results/high variability | Pipetting errors | - Use calibrated pipettes. - Prepare a master mix for reagents to minimize pipetting variations.[1] |
| Temperature fluctuations | - Ensure consistent incubation times and temperatures. | |
| Improper mixing | - Gently mix all components thoroughly before use. |
Experimental Protocols
General Protocol for a Continuous Spectrophotometric Assay with this compound
This protocol is adapted from coupled enzyme assays for other acyl-CoA substrates and is applicable for enzymes that produce a product that can be linked to a change in absorbance, such as the production of NADH or NAD+.
Materials:
-
This compound
-
Enzyme of interest
-
Coupling enzyme(s)
-
Assay Buffer (e.g., Tris-HCl, HEPES)
-
Co-factors (e.g., NAD+, CoA)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate buffer.
-
Prepare the assay buffer with all necessary co-factors and coupling enzymes.
-
Prepare different concentrations of the enzyme of interest.
-
-
Set up the Assay:
-
In a microplate or cuvette, add the assay buffer.
-
Add the enzyme solution.
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Incubate for a short period to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add the this compound solution to start the reaction.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH production).
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
Plot the reaction velocity against the substrate or enzyme concentration to determine kinetic parameters.
-
Visualizations
Caption: A generalized workflow for an enzymatic assay.
Caption: A hypothetical signaling pathway initiated by a this compound metabolite.
References
Best practices for storing and handling 7-Oxodecanoyl-CoA
Technical Support Center: 7-Oxodecanoyl-CoA
This technical support center provides guidance on the best practices for storing and handling this compound. The information is intended for researchers, scientists, and drug development professionals. Note that specific data for this compound is limited; therefore, some recommendations are based on general knowledge of medium-chain acyl-CoA esters.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound, whether in solid or solution form, should be stored at -20°C or lower. For long-term storage, -80°C is recommended to minimize degradation. Unsaturated lipids are not stable as powders and should be dissolved in a suitable organic solvent and stored at -20°C ± 4°C.[1] Saturated lipids are more stable as powders and should be stored in a glass container with a Teflon closure at ≤ -16°C.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Acyl-CoAs are soluble in water and methanol (B129727).[2] For preparing a stock solution, a mixture of water and dimethylsulfoxide (DMSO) can also be considered. However, aqueous solutions of coenzyme A derivatives can be unstable, especially at basic pH.[3] It is advisable to prepare fresh solutions for experiments. If you need to store the stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for a few months.[3] The pH of the aqueous solution should be maintained between 2 and 6.
Q3: How stable is this compound in aqueous solutions?
A: Acyl-CoAs are prone to hydrolysis and are generally unstable in aqueous solutions, particularly in alkaline and strongly acidic conditions. The stability of acyl-CoAs in solution can vary, with some studies showing deterioration over time, especially for longer fatty acid chains. For experimental use, it is best to prepare fresh solutions or use them within a day if stored at 4°C. For longer-term storage of solutions, aliquoting and freezing at -20°C or -80°C is recommended.
Q4: Can I use plastic tubes and pipette tips when handling this compound in organic solvents?
A: No, you should avoid using plastic containers (polystyrene, polyethylene, polypropylene, etc.) when handling lipids in organic solvents as this can lead to leaching of impurities. It is recommended to use glass, stainless steel, or Teflon-lined containers and pipette tips.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound. Ensure it was stored correctly at -20°C or below. |
| Improperly thawed components | Thaw all assay components completely and mix gently before use. |
| Incorrect assay buffer temperature | Ensure the assay buffer is at the optimal temperature as specified in the protocol, typically room temperature. |
| Presence of interfering substances | Avoid EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (>1%) in sample preparations as they can interfere with assays. |
| Omission of a step in the protocol | Carefully review the experimental protocol to ensure all steps were followed correctly. |
Issue 2: Low Solubility or Precipitation of this compound in Assay Buffer
| Possible Cause | Troubleshooting Step |
| Presence of high concentrations of divalent cations | The solubility of some acyl-CoAs, like palmitoyl-CoA, is significantly reduced in the presence of Mg2+ ions. If your buffer contains Mg2+, consider reducing its concentration if possible. |
| Incorrect buffer pH | Ensure the pH of your buffer is within the optimal range for both your enzyme and the solubility of this compound. Acyl-CoAs are less stable at alkaline pH. |
| Low temperature of the buffer | Try warming the buffer to the reaction temperature before adding the this compound stock solution. |
Data Presentation
Table 1: General Stability of Acyl-CoAs in Various Solutions
| Solution | Stability | Notes |
| Methanol | Stable | Good for initial solubilization. |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | Relatively Stable | Showed better stability compared to purely aqueous solutions in some studies. |
| Water | Unstable | Prone to hydrolysis, especially with longer chain acyl-CoAs. |
| 50 mM Ammonium Acetate (pH 7) | Unstable | Similar to water, hydrolysis can occur. |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | Unstable | Strongly acidic conditions can lead to degradation. |
Data is based on a study of various acyl-CoAs and may not be specific to this compound.
Table 2: Solubility of Palmitoyl-CoA in the Presence of Mg2+
| Buffer | Mg2+ Concentration | Solubility |
| 0.10 M Tris-HCl (pH 7.4 or 8.5) | 1 mM | Mostly precipitated |
| 0.05 M Phosphate (B84403) (pH 7.4) | < 4-5 mM | Soluble |
| 0.10 M Tris-HCl with 0.4 M KCl | < 4-5 mM | Soluble |
| Any of the above | > 5 mM | Insoluble |
This data is for Palmitoyl-CoA and serves as a general guideline for the effect of divalent cations on the solubility of long-chain acyl-CoAs.
Experimental Protocols
General Protocol for an Enzyme-Coupled Assay for Acyl-CoA Synthetase
This protocol is a general example and may need optimization for specific enzymes that utilize this compound.
Principle:
This is a colorimetric method where the formation of acyl-CoA is coupled to a series of enzymatic reactions that produce a colored product, which can be measured spectrophotometrically.
Materials:
-
7-Oxodecanoic acid
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Coenzyme A (CoA)
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Acyl-CoA Synthetase (the enzyme of interest)
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Acyl-CoA Oxidase
-
Catalase
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Methanol
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4-amino-3-hydrazino-5-mercapto-1,2,4-triazole
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Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, 7-oxodecanoic acid, CoA, and the acyl-CoA synthetase enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a specific period to allow the formation of this compound.
-
Coupled Reaction:
-
Add acyl-CoA oxidase to the reaction. This enzyme will dehydrogenate the newly formed this compound, producing hydrogen peroxide (H₂O₂).
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In the presence of methanol and catalase, the H₂O₂ will be converted to formaldehyde (B43269).
-
-
Color Development:
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Add 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole to the mixture in an alkaline condition. This compound reacts with formaldehyde to produce a purple dye.
-
-
Measurement: Measure the absorbance of the purple dye using a spectrophotometer at the appropriate wavelength. The absorbance is proportional to the amount of this compound formed.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Medium-Chain Acyl-CoAs: Focus on Octanoyl-CoA and Decanoyl-CoA
A thorough review of scientific literature reveals a significant lack of available experimental data on the specific effects and metabolic roles of 7-Oxodecanoyl-CoA. Therefore, this guide provides a comparative analysis of two well-characterized medium-chain acyl-CoAs (MCAs): Octanoyl-CoA (C8-CoA) and Decanoyl-CoA (C10-CoA). This document is intended for researchers, scientists, and drug development professionals interested in the metabolic and signaling effects of these key intermediates.
Medium-chain acyl-CoAs are crucial molecules in cellular metabolism, primarily serving as intermediates in the β-oxidation of fatty acids for energy production.[1] Their chain length dictates their metabolic fate and can influence various cellular processes. This guide will objectively compare the known effects of Octanoyl-CoA and Decanoyl-CoA, supported by experimental data and detailed methodologies.
Quantitative Data Comparison
The following tables summarize key quantitative data related to the accumulation of Octanoyl-CoA and Decanoyl-CoA in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a genetic disorder that impairs the breakdown of medium-chain fatty acids.[2][3]
| Parameter | Octanoylcarnitine (B1202733) (C8) | Decanoylcarnitine (C10) | Control/Reference Range | Reference |
| Concentration in Newborn Blood Spots (MCAD Deficiency) | 3.1–28.3 µmol/L (Median: 8.4 µmol/L) | Elevated, but generally lower than C8 | C8: < 0.22 µmol/L | [4] |
| Concentration in Older Patients (MCAD Deficiency) | 0.33–4.4 µmol/L (Median: 1.57 µmol/L) | Elevated, but generally lower than C8 | C8: < 0.3 µmol/L | [4] |
| Acylcarnitine Profile in MCAD Deficiency | Prominent accumulation | Lesser elevation compared to C8 | Normal physiological levels | [3] |
| Acylcarnitine Ratios in MCAD Deficiency | Elevated C8/C2 and C8/C10 ratios | N/A | Normal physiological ratios | [3] |
Table 1: Accumulation of Medium-Chain Acylcarnitines in MCAD Deficiency. Data from newborn screening and patient cohorts show a prominent elevation of octanoylcarnitine (a derivative of octanoyl-CoA) in individuals with MCAD deficiency, with a less pronounced increase in decanoylcarnitine.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used to investigate the effects of medium-chain acyl-CoAs.
Protocol 1: Quantification of Acyl-CoAs by HPLC-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.
1. Sample Preparation:
-
Tissue: Homogenize frozen tissue samples in a cold potassium phosphate (B84403) buffer.[5] Add a mixture of acetonitrile (B52724), 2-propanol, and methanol (B129727), along with an internal standard (e.g., heptadecanoyl-CoA).[5]
-
Cells: Wash cultured cells with phosphate-buffered saline (PBS) and lyse them with methanol at -80°C.[6] Scrape the cell lysate and centrifuge to collect the supernatant.[6]
-
Extraction: After initial homogenization/lysis, further extract the acyl-CoAs with an organic solvent like acetonitrile.[5][6] The extract is then dried and reconstituted in an appropriate buffer for analysis.[6]
2. Chromatographic Separation:
-
Utilize a reverse-phase C18 column for separation.[7]
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[6][7]
3. Mass Spectrometry Detection:
-
Use a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in positive ion mode.[6]
-
Monitor specific precursor and product ion transitions for each acyl-CoA species to ensure accurate quantification.[8]
Protocol 2: Assessment of Mitochondrial Respiration
This protocol is used to determine the impact of acyl-CoAs on mitochondrial function, specifically oxygen consumption.
1. Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., liver or heart) in a chilled isolation buffer.[9]
-
Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.[9]
-
Determine the protein concentration of the isolated mitochondria for normalization.
2. Respiration Assay:
-
Use a high-resolution respirometer or a plate-based oxygen consumption assay.[9]
-
Add the isolated mitochondria to a respiration buffer containing various substrates and inhibitors.
-
To assess the effect of medium-chain fatty acids, add octanoyl-L-carnitine or decanoyl-L-carnitine as substrates.[10]
-
Measure the rate of oxygen consumption before and after the addition of ADP to determine the respiratory control ratio, an indicator of mitochondrial coupling and health.[10]
Protocol 3: Cell Viability and Apoptosis Assays
These assays are used to evaluate the cytotoxic effects of medium-chain acyl-CoAs.
1. Cell Culture and Treatment:
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Culture a relevant cell line (e.g., hepatocytes, myoblasts) under standard conditions.
-
Treat the cells with varying concentrations of the medium-chain fatty acid (e.g., octanoate (B1194180) or decanoate), which will be converted intracellularly to their respective acyl-CoAs.
-
Include a vehicle-treated control group.
2. Cell Viability Assay (e.g., MTT or WST-8):
-
After the treatment period, add the viability reagent to the cell culture wells.
-
Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells into a colored product.
-
Measure the absorbance at the appropriate wavelength to quantify cell viability.
3. Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining):
-
Harvest the cells after treatment and wash with PBS.
-
Resuspend the cells in a binding buffer containing fluorescently labeled Annexin V and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic. The induction of apoptosis can be triggered by the accumulation of certain fatty acid metabolites.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the metabolism and study of medium-chain acyl-CoAs.
Conclusion
While the specific effects of this compound remain to be elucidated, the comparative analysis of well-studied medium-chain acyl-CoAs like Octanoyl-CoA and Decanoyl-CoA provides valuable insights into the metabolic consequences of their accumulation and their roles in cellular function. The provided experimental protocols offer a foundation for researchers to investigate the effects of these and other acyl-CoA molecules. Future research is warranted to explore the potential biological significance of less common medium-chain acyl-CoA species.
References
- 1. Sensing Mitochondrial Acetyl-CoA to Tune Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Fatty Acid Oxidation and Mitochondrial Morphology Changes as Key Modulators of the Affinity for ADP in Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
7-Oxodecanoyl-CoA vs. Octanoyl-CoA: A Substrate Efficiency Analysis
A comprehensive comparison for researchers, scientists, and drug development professionals.
In the landscape of cellular metabolism and drug discovery, understanding the substrate specificity of enzymes is paramount. This guide provides a detailed comparison of the substrate efficiency of 7-Oxodecanoyl-CoA and octanoyl-CoA, focusing on their roles in fatty acid β-oxidation. While octanoyl-CoA is a well-characterized intermediate in this vital energy-producing pathway, data on this compound is conspicuously absent from the scientific literature. This guide, therefore, presents a data-driven overview of octanoyl-CoA metabolism and offers a theoretical analysis of why this compound is unlikely to be a viable substrate for the enzymes of β-oxidation.
Octanoyl-CoA: A Key Player in Medium-Chain Fatty Acid Metabolism
Octanoyl-CoA is the coenzyme A thioester of octanoic acid, an eight-carbon saturated fatty acid. It is a primary substrate for medium-chain acyl-CoA dehydrogenase (MCAD) and a key intermediate in the mitochondrial β-oxidation spiral. This pathway systematically shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH, which are subsequently used for ATP generation.
The metabolism of octanoyl-CoA is a well-defined process involving a series of enzymatic reactions.
Cross-reactivity of Acyl-CoA Binding Proteins with 7-Oxodecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various Acyl-CoA Binding Proteins (ACBPs) with a range of acyl-CoA esters. While direct experimental data on the cross-reactivity of ACBPs with 7-Oxodecanoyl-CoA is not currently available in the public domain, this document summarizes the known binding affinities of different ACBPs for other acyl-CoA molecules. This information can serve as a valuable reference for researchers investigating the substrate specificity of these proteins and for professionals in drug development targeting lipid metabolism. The guide also includes a detailed experimental protocol for assessing the binding of novel ligands, such as this compound, to ACBPs using Isothermal Titration Calorimetry (ITC).
Data Presentation: ACBP Binding Affinities for Various Acyl-CoA Esters
Acyl-CoA Binding Proteins are known to bind medium- and long-chain acyl-CoA esters with high affinity.[1][2] The binding affinity, often expressed as the dissociation constant (Kd), varies depending on the specific ACBP and the acyl-CoA ester . The following table summarizes experimentally determined Kd values for the interaction of different ACBPs with a selection of acyl-CoA esters. Lower Kd values indicate a stronger binding affinity.
| Acyl-CoA Binding Protein (ACBP) | Ligand (Acyl-CoA Ester) | Dissociation Constant (Kd) | Method |
| Bovine ACBP | Octanoyl-CoA (C8:0) | 0.24 µM | Isothermal Titration Calorimetry |
| Bovine ACBP | Dodecanoyl-CoA (C12:0) | 6.5 nM | Isothermal Titration Calorimetry |
| Bovine ACBP | Hexadecanoyl-CoA (C16:0) | 0.045 pM | Isothermal Titration Calorimetry |
| Bovine hepatic ACBP | cis-9-Octadecenoyl-CoA (C18:1) | 0.14 µM | Liposome-binding assay |
| Rat liver ACBP | cis-9-Octadecenoyl-CoA (C18:1) | 0.13 µM | Liposome-binding assay[3] |
| Yeast (S. cerevisiae) ACBP | Acyl-CoA Esters | 0.055 nM | Microcalorimetry[4][5] |
| Aspergillus oryzae AoACBP | Palmitoyl-CoA (C16:0) | High Affinity | Not specified |
| Aspergillus oryzae AoACBP | Myristoyl-CoA (C14:0) | High Affinity | Not specified |
| Saccharomyces cerevisiae ScACBP | Palmitoyl-CoA (C16:0) | Highest Affinity | Not specified |
| Saccharomyces cerevisiae ScACBP | Myristoyl-CoA (C14:0) | Highest Affinity | Not specified[6] |
Experimental Protocols
Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[7] The following is a general protocol for assessing the binding of a novel acyl-CoA, such as this compound, to an ACBP.
1. Materials and Reagents:
-
Purified recombinant ACBP
-
Synthesized this compound (or other acyl-CoA of interest)
-
ITC instrument and corresponding analysis software
-
Dialysis buffer (e.g., 20 mM HEPES, pH 8.0)
-
Syringe and cell cleaning solutions
2. Sample Preparation:
-
Protein Preparation:
-
Dialyze the purified ACBP against the chosen ITC buffer to ensure buffer matching between the protein and ligand solutions.
-
Determine the precise concentration of the ACBP solution using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).
-
Prepare a final ACBP solution in the ITC buffer at a concentration typically 10-20 times lower than the ligand concentration (e.g., 10 µM).
-
-
Ligand Preparation:
-
Dissolve the this compound in the same ITC buffer used for the protein to a final concentration typically 10-20 times higher than the protein concentration (e.g., 100-200 µM).
-
Ensure the pH of the ligand solution is identical to the protein solution.
3. ITC Experiment Setup and Execution:
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument according to the manufacturer's instructions.
-
Load the ACBP solution into the sample cell (typically around 1.4 mL).
-
Load the this compound solution into the injection syringe.
-
Equilibrate the system to the desired experimental temperature (e.g., 25°C).
-
Set up the injection parameters, including the number of injections (e.g., 20), the volume of each injection (e.g., 2 µL), and the spacing between injections (e.g., 120 seconds), to ensure the reaction reaches equilibrium before the next injection.
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
4. Data Analysis:
-
Subtract the heat of dilution from the experimental binding data.
-
Use the ITC analysis software to fit the integrated heat data to a suitable binding model (e.g., a one-site binding model).
-
The software will then calculate the binding affinity (Kd), stoichiometry of binding (n), and the change in enthalpy (ΔH) for the interaction.
Mandatory Visualization
Caption: Experimental workflow for determining the binding affinity of this compound to ACBP.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound and ACBPs are not yet elucidated, ACBPs are known to play a crucial role in intracellular acyl-CoA transport and metabolism.[10] They are involved in delivering acyl-CoAs to various metabolic pathways, including beta-oxidation in mitochondria and glycerolipid synthesis.[11][12] The binding of a modified acyl-CoA like this compound to an ACBP could potentially influence these pathways in several ways:
-
Competitive Inhibition: this compound could act as a competitive inhibitor, binding to the ACBP and preventing the transport of its natural acyl-CoA substrates.
-
Altered Trafficking: The ACBP-7-Oxodecanoyl-CoA complex might be trafficked to different subcellular locations or interact with different downstream enzymes compared to the ACBP-natural ligand complex.
-
Modulation of Enzyme Activity: The binding of this compound to an ACBP could allosterically modulate the activity of enzymes that interact with the ACBP-acyl-CoA complex.
The diagram below illustrates the logical relationship of how an ACBP manages the intracellular acyl-CoA pool and directs it towards different metabolic fates. The introduction of a novel acyl-CoA, such as this compound, could perturb this delicate balance.
References
- 1. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-coenzyme A binding protein (ACBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yeast acyl-CoA-binding protein: acyl-CoA-binding affinity and effect on intracellular acyl-CoA pool size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast acyl-CoA-binding protein: acyl-CoA-binding affinity and effect on intracellular acyl-CoA pool size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Understanding the Acyl-CoA-Binding Protein in Plants, Mammals, Yeast, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyl-Coenzyme A Binding Protein Regulates Beta Oxidation Required for Growth and Survival of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Medium-Chain Acyl-CoA Levels: Insights from Healthy Metabolism and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of medium-chain acyl-CoA (MC-CoA) levels, contextualizing a theoretical framework for 7-Oxodecanoyl-CoA within the broader landscape of fatty acid metabolism. Due to the absence of specific literature on this compound, this document focuses on the well-characterized metabolic disorder, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, as a model for understanding the pathological alterations of MC-CoA profiles.
Introduction to Medium-Chain Fatty Acid β-Oxidation
Mitochondrial fatty acid β-oxidation is a critical catabolic pathway for energy production, particularly during periods of fasting. This process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule. For a medium-chain fatty acid like decanoic acid (a 10-carbon fatty acid), it is first activated to decanoyl-CoA and then undergoes several cycles of β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. An intermediate such as this compound would theoretically be a product of an alternative or side pathway of decanoic acid metabolism, as the standard β-oxidation pathway involves oxidation at the beta (C3) position, not the C7 position.
In certain metabolic disorders, the flux through the primary β-oxidation pathway is impaired, leading to the accumulation of upstream intermediates and the potential shunting of acyl-CoAs into alternative oxidative pathways, which could theoretically generate novel oxidized species.
MCAD Deficiency: A Model for Altered Medium-Chain Acyl-CoA Metabolism
MCAD deficiency is an autosomal recessive genetic disorder that impairs the first step of β-oxidation for medium-chain fatty acids (C6-C12).[1] The deficiency of the MCAD enzyme leads to the accumulation of medium-chain acyl-CoAs, particularly octanoyl-CoA (C8-CoA), in the mitochondria.[2] This accumulation has significant pathophysiological consequences, including hypoketotic hypoglycemia, lethargy, and in some cases, sudden infant death.[3][4] The analysis of acyl-CoA profiles is therefore crucial for the diagnosis and understanding of this and other fatty acid oxidation disorders.[5]
Quantitative Comparison of Medium-Chain Acyl-CoA Levels
The following table summarizes the typical findings for medium-chain acyl-CoA and related acylcarnitine levels in healthy individuals versus those with MCAD deficiency. Acylcarnitines are often used as diagnostic markers as they reflect the intramitochondrial acyl-CoA pool and are more readily measured in blood spots and plasma.
| Analyte | Healthy Control Levels | MCAD Deficiency Levels | Fold Change |
| Octanoyl-CoA (C8-CoA) | Low / Undetectable | Markedly Elevated | >100x |
| Decanoyl-CoA (C10-CoA) | Low / Undetectable | Moderately Elevated | >20x |
| Hexanoyl-CoA (C6-CoA) | Low / Undetectable | Slightly Elevated | >5x |
| Octanoylcarnitine (C8) | < 0.2 µmol/L | 5 - 30 µmol/L | >25x |
| Decanoylcarnitine (C10) | < 0.3 µmol/L | 1 - 5 µmol/L | >3x |
| Hexanoylcarnitine (C6) | < 0.1 µmol/L | 0.5 - 2 µmol/L | >5x |
Note: The absolute concentrations can vary depending on the tissue type, physiological state (fed vs. fasted), and the analytical method used. The fold changes are indicative of the magnitude of alteration in MCAD deficiency.
Experimental Protocols
The quantification of acyl-CoAs is technically challenging due to their low abundance and chemical instability. The primary method for comprehensive acyl-CoA profiling is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (from Tissue)
-
Homogenization: Approximately 100 mg of frozen tissue is homogenized in a 2:1 (v/v) mixture of methanol (B129727) and chloroform (B151607) on ice.
-
Internal Standards: A mixture of stable isotope-labeled acyl-CoA internal standards (e.g., [¹³C₈]octanoyl-CoA) is added prior to homogenization for accurate quantification.
-
Extraction: The homogenate is centrifuged to separate the phases. The supernatant containing the acyl-CoAs is collected.
-
Solid-Phase Extraction (SPE): The extract may be further purified using a C18 SPE column to remove interfering substances.
2. LC-MS/MS Analysis
-
Chromatography: The extracted acyl-CoAs are separated using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid is typically used.
-
Mass Spectrometry: The separated acyl-CoAs are ionized using electrospray ionization (ESI) in positive ion mode.
-
Detection: Detection and quantification are performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each acyl-CoA species and its corresponding internal standard.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the β-oxidation pathway for decanoic acid, the effect of MCAD deficiency, and a typical experimental workflow for acyl-CoA analysis.
Figure 1. Mitochondrial β-oxidation of decanoic acid and the impact of MCAD deficiency.
Figure 2. A generalized experimental workflow for the comparative analysis of acyl-CoA levels.
References
- 1. revvity.com [revvity.com]
- 2. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 4. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 5. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Confirming the Identity of 7-Oxodecanoyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous identification and quantification of acyl-Coenzyme A (acyl-CoA) species are critical for understanding cellular metabolism and disease pathogenesis. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical methods for confirming the identity of 7-Oxodecanoyl-CoA, a key intermediate in various metabolic pathways.
High-Resolution Mass Spectrometry: The Gold Standard
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as the premier method for the sensitive and specific identification of acyl-CoAs like this compound.[1][2] This technique offers high mass accuracy, enabling the determination of elemental composition, and tandem mass spectrometry (MS/MS) capabilities that provide structural information through characteristic fragmentation patterns.
The cornerstone of identifying acyl-CoAs in positive ion mode MS/MS is the observation of a characteristic neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, and the presence of a fragment ion at m/z 428.037, representing the phosphoadenosine portion.[3] High-resolution instruments can measure these masses with high precision, significantly increasing confidence in the identification.
Table 1: Performance Comparison of Analytical Methods for Acyl-CoA Analysis
| Feature | High-Resolution Mass Spectrometry (HRMS) | HPLC-UV | NMR Spectroscopy |
| Specificity | Very High | Moderate | High |
| Sensitivity | Very High (fmol to pmol) | Low (nmol) | Low (µmol) |
| Structural Information | High (Fragmentation Pattern) | Low | Very High (Chemical Environment) |
| Quantitative Accuracy | High (with internal standards) | Moderate | High (for abundant analytes) |
| Throughput | High | Moderate | Low |
| Primary Use Case | Identification & Quantification | Quantification of knowns | Structural elucidation of abundant analytes |
| Reference | [2][4] |
Alternative Analytical Approaches
While HRMS is the method of choice, other techniques can be employed, particularly for quantitative purposes when the identity of the analyte is already established.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method offers a cost-effective approach for quantifying acyl-CoAs by detecting the adenine (B156593) chromophore at approximately 260 nm. However, its sensitivity is significantly lower than mass spectrometry, and it lacks the specificity to distinguish between different acyl-CoA species with similar retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is inherently quantitative without the need for calibration curves for abundant analytes. However, its low sensitivity makes it unsuitable for the detection of low-abundance acyl-CoAs like this compound in complex biological matrices.
Experimental Protocols
Protocol 1: Identification of this compound using LC-HRMS
This protocol outlines a typical workflow for the identification and relative quantification of this compound from biological samples.
1. Sample Preparation (Protein Precipitation)
-
Homogenize 10-20 mg of tissue or cell pellet in 500 µL of ice-cold 80% methanol (B129727).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 5% methanol in water for LC-MS analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 2% B, ramp to 98% B over 15 minutes, hold for 5 minutes, and re-equilibrate at 2% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry
-
Instrument: Q-Exactive Orbitrap or similar high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1) Parameters:
-
Resolution: 70,000.
-
Scan Range: m/z 200-1200.
-
AGC Target: 1e6.
-
-
Tandem MS (MS/MS) Parameters (Data-Dependent Acquisition):
-
Resolution: 17,500.
-
Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV).
-
Isolation Window: 1.5 m/z.
-
Precursor selection based on a predefined inclusion list containing the theoretical m/z of this compound.
-
4. Data Analysis
-
Extract the ion chromatogram for the predicted protonated molecular ion of this compound.
-
Analyze the high-resolution MS/MS spectrum for the characteristic neutral loss of 507.0 Da and the fragment ion at m/z 428.037.
-
Confirm the accurate mass of the precursor and fragment ions.
Protocol 2: Quantification of Acyl-CoAs by HPLC-UV
This protocol is suitable for quantifying known, relatively abundant acyl-CoAs.
1. Sample Preparation: As described in Protocol 1. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices to reduce interferences.
2. HPLC System
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or gradient elution depending on the separation requirements.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to 260 nm.
3. Quantification
-
Generate a standard curve using a commercially available or synthesized standard of the target acyl-CoA.
-
Quantify the sample based on the peak area relative to the standard curve.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the logic behind compound identification, the following diagrams are provided.
Experimental workflow for this compound identification.
Logical criteria for confirming this compound identity.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Oxodecanoyl-CoA's Metabolic Crossroads Across Species
For researchers, scientists, and professionals in drug development, understanding the nuanced activity of enzymes across different species is paramount. This guide provides a comparative overview of the enzymatic activity related to 7-Oxodecanoyl-CoA, a likely intermediate in the beta-oxidation of fatty acids. Due to the limited direct research on this compound, this comparison focuses on the activity of medium-chain acyl-CoA dehydrogenase (MCAD) and 3-hydroxyacyl-CoA dehydrogenase, the key enzymes responsible for its metabolism, across various species.
The catabolism of fatty acids through beta-oxidation is a fundamental energy-generating process conserved across prokaryotes and eukaryotes. However, the specific activities and substrate specificities of the involved enzymes can vary significantly between species, impacting metabolic rates and potential therapeutic interventions. This guide synthesizes available data to highlight these differences.
Quantitative Comparison of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity
The initial and often rate-limiting step in the beta-oxidation of medium-chain fatty acids is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). While data for the specific substrate this compound is scarce, a comparative analysis of MCAD activity with the model substrate octanoyl-CoA (C8-CoA) provides valuable insights into the metabolic capacity of different organisms.
| Species | Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |
| Homo sapiens (Human) | MCAD | Octanoyl-CoA | 2.5 - 10 | ~1.5 - 4.0 | [1] |
| Mus musculus (Mouse) | MCAD | Octanoyl-CoA | ~5 | Not specified | [2] |
| Rattus norvegicus (Rat) | MCAD | Octanoyl-CoA | Not specified | Not specified | [3] |
| Escherichia coli | FadE | Octanoyl-CoA | ~50 | ~2.5 | [4] |
| Ralstonia eutropha | FadB' | Acetoacetyl-CoA | 48 | 149 | [5] |
| Pseudomonas entomophila | Multiple | Dodecanoic Acid | Not applicable | Not applicable | [6] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. Vmax values for Ralstonia eutropha are exceptionally high and specific to the 3-hydroxyacyl-CoA dehydrogenase activity of the multifunctional FadB' protein with acetoacetyl-CoA.
Signaling and Metabolic Pathways
The metabolism of this compound is an integral part of the fatty acid beta-oxidation pathway. This pathway is a cyclical series of four reactions that results in the shortening of the fatty acyl-CoA chain by two carbons in each cycle.
Experimental Methodologies
The activity of acyl-CoA dehydrogenases is commonly determined using two primary methods: the ETF fluorescence reduction assay and spectrophotometric assays.
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This is considered the gold standard for measuring the activity of acyl-CoA dehydrogenases.
Principle: The assay measures the decrease in the intrinsic fluorescence of ETF as it accepts electrons from the acyl-CoA dehydrogenase-substrate complex. This reduction is monitored over time to determine the enzyme's activity.
Protocol:
-
Reaction Mixture Preparation: A typical reaction mixture contains a buffer (e.g., 50 mM HEPES, pH 7.6), the electron acceptor ETF (2-5 µM), and the acyl-CoA substrate (e.g., 100 µM octanoyl-CoA).
-
Anaerobic Conditions: The reaction is performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen. This is typically achieved by purging the reaction cuvette with argon gas.
-
Initiation and Measurement: The reaction is initiated by the addition of the enzyme source (e.g., purified enzyme, cell lysate, or mitochondrial extract). The decrease in ETF fluorescence is monitored using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.
-
Data Analysis: The initial rate of fluorescence decrease is used to calculate the enzyme activity, typically expressed in units of nmol of ETF reduced per minute per milligram of protein.
Spectrophotometric Assay
Spectrophotometric assays offer a simpler, higher-throughput alternative to the ETF fluorescence reduction assay.
Principle: These assays use an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or phenazine (B1670421) methosulfate, which changes its absorbance upon reduction by the acyl-CoA dehydrogenase.
Protocol:
-
Reaction Mixture: The reaction mixture contains a suitable buffer, the acyl-CoA substrate, and the artificial electron acceptor.
-
Initiation and Measurement: The reaction is started by adding the enzyme. The change in absorbance at a specific wavelength (dependent on the electron acceptor used) is monitored over time using a spectrophotometer.
-
Calculation: The enzyme activity is calculated from the initial rate of change in absorbance using the Beer-Lambert law and the molar extinction coefficient of the electron acceptor.
Discussion of Cross-Species Differences
The available data, though not extensive for a direct comparison of this compound metabolism, points to several key differences in fatty acid oxidation across species:
-
Enzyme Isoforms and Substrate Specificity: Mammals possess a suite of acyl-CoA dehydrogenases with varying chain-length specificities (short, medium, long, and very-long-chain). In contrast, bacteria like E. coli have a more limited set of enzymes that may exhibit broader substrate specificity. For instance, the FadE protein in E. coli can act on a range of acyl-CoA chain lengths.
-
Mitochondrial vs. Peroxisomal Beta-Oxidation: In vertebrates, mitochondrial beta-oxidation is the primary pathway for energy production from most fatty acids. However, very-long-chain and some branched-chain fatty acids are initially shortened in peroxisomes. The relative importance of peroxisomal beta-oxidation can differ between species. For example, some fish species show significant peroxisomal beta-oxidation activity.[7]
-
Kinetic Parameters: The limited kinetic data suggests that bacterial acyl-CoA dehydrogenases may have a higher Km for medium-chain substrates compared to their mammalian counterparts, indicating a lower affinity. However, the Vmax can be comparable or even higher in some cases, suggesting a high catalytic turnover rate.
-
Regulation: The regulation of fatty acid oxidation also varies. In mammals, it is tightly controlled by hormonal signals and substrate availability, with key regulatory points at the level of fatty acid transport into the mitochondria. In bacteria, the expression of beta-oxidation enzymes is often regulated at the transcriptional level by repressors that are inactivated by long-chain acyl-CoAs.
Conclusion
While direct comparative data on this compound activity is currently lacking, a comparative analysis of the key enzymes involved in its metabolism reveals significant differences across species. Mammalian systems exhibit a high degree of specialization with multiple enzyme isoforms, whereas bacterial systems may rely on enzymes with broader substrate specificities. These differences in enzyme kinetics, substrate preference, and metabolic regulation have important implications for metabolic research and the development of species-specific therapeutic strategies. Further research involving direct comparative studies with a wider range of species and standardized assays is needed to fully elucidate the evolutionary and functional diversity of fatty acid metabolism.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Mutations Identified by MS/MS-Based Prospective Screening of Newborns Differ from Those Observed in Patients with Clinical Symptoms: Identification and Characterization of a New, Prevalent Mutation That Results in Mild MCAD Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structurally different rat liver medium-chain acyl CoA dehydrogenases directed by complementary DNAs differing in their 5'-region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis and characterization of poly(3-hydroxydodecanoate) by β-oxidation inhibited mutant of Pseudomonas entomophila L48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Fatty Acid β-Oxidation Inhibition Promotes Glucose Utilization and Protein Deposition through Energy Homeostasis Remodeling in Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Fatty Acid β-Oxidation Inhibition Promotes Glucose Utilization and Protein Deposition through Energy Homeostasis Remodeling in Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-Oxodecanoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Oxodecanoyl-CoA. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on best practices for handling similar acyl-CoA compounds and ketones in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Chemical-resistant, powder-free[2][3]. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. |
| Body Protection | Laboratory Coat | Standard, long-sleeved. |
| Respiratory Protection | N95 or higher respirator | Recommended when handling the powder outside of a fume hood to avoid inhalation of dust[1][2]. |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings. |
Operational and Handling Protocol
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and any available hazard information on the label are correct.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Consult the product vial for specific storage temperature recommendations (typically -20°C or -80°C for acyl-CoA compounds).
-
Keep away from incompatible materials such as strong oxidizing agents.
3. Preparation and Use:
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Use only dedicated, clean spatulas and weighing instruments.
-
To prepare solutions, slowly add the solvent to the solid to avoid generating dust.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
-
All waste materials, including empty containers, contaminated gloves, and weighing papers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain.
Chemical Spill Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
